CB2 receptor antagonist 4
Description
Overview of the Endocannabinoid System (ECS)
The endocannabinoid system (ECS) is a complex and ubiquitous biological system that plays a crucial role in maintaining the body's internal balance, or homeostasis. nih.govmetagenicsinstitute.com Discovered in the early 1990s, the ECS is involved in regulating a wide array of physiological and cognitive processes. healthline.com These include, but are not limited to, mood, appetite, pain sensation, memory, immune function, and stress response. metagenicsinstitute.comhealthline.comwikipedia.orgtechtarget.com The system's primary goal is to act as an internal homeostatic regulator, ensuring that the body operates optimally despite external changes. metagenicsinstitute.comtechtarget.com
The endocannabinoid system is comprised of three core components that work in concert to regulate various bodily functions. metagenicsinstitute.comhealthline.com
Endocannabinoids: These are endogenous lipid-based neurotransmitters, meaning they are produced naturally by the body. The two most well-characterized endocannabinoids are anandamide (B1667382) (N-arachidonoylethanolamide or AEA) and 2-arachidonoylglycerol (B1664049) (2-AG). nih.govwikipedia.org These molecules are synthesized on demand from membrane lipids and are involved in signaling throughout the body to help maintain smooth internal operations. nih.govhealthline.com
Cannabinoid Receptors: These are proteins located on the surface of cells throughout the body that bind to endocannabinoids and phytocannabinoids (cannabinoids from plants), initiating a cellular response. healthline.comnih.gov The two primary cannabinoid receptors are Cannabinoid Receptor Type 1 (CB1) and Cannabinoid Receptor Type 2 (CB2). wikipedia.org
Enzymes: A suite of enzymes is responsible for the synthesis and degradation of endocannabinoids. nih.govwikipedia.org The key enzymes involved in breaking down anandamide and 2-AG are fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL), respectively. nih.govresearchgate.net This enzymatic action ensures that endocannabinoids are used when needed and then cleared from the system.
The physiological roles of the ECS are vast and varied, reflecting the widespread distribution of its components. It is deeply involved in regulating appetite, energy balance, and metabolism. mdpi.com In the immune system, the ECS plays a significant role in modulating immune responses and inflammation. metagenicsinstitute.com Furthermore, it is integral to neuronal functions, including motor control, learning, memory, and pain perception. wikipedia.orgmdpi.com
While both CB1 and CB2 are key components of the endocannabinoid system, they exhibit significant differences in their distribution, expression patterns, and the physiological effects they mediate. wikipedia.org These distinctions are fundamental to understanding the therapeutic potential of targeting each receptor individually.
The distribution of CB1 and CB2 receptors throughout the body is markedly different. CB1 receptors are one of the most abundant G protein-coupled receptors in the brain and are predominantly found in the central nervous system (CNS). nih.gov They are highly expressed in areas such as the cerebellum, basal ganglia, and hippocampus, which are involved in motor function, cognition, and memory. nih.govnews-medical.net CB1 receptors are also present in various peripheral tissues, including the lungs, liver, and kidneys. wikipedia.org
In contrast, CB2 receptors are primarily expressed in the periphery, particularly within the immune system. wikipedia.orgnews-medical.net They are found in high concentrations on immune cells such as B cells, T cells, macrophages, and in lymphoid tissues like the spleen and tonsils. news-medical.netaai.orgnih.gov While initially thought to be absent from the healthy brain, more recent research has shown that CB2 receptors are also present in the CNS, albeit at much lower levels than CB1 receptors. nih.govfrontiersin.org They have been identified in microglia, astrocytes, and even some neuronal populations. frontiersin.orgfrontiersin.org
The expression of CB2 receptors can be influenced by the activation state of immune cells. aai.org For instance, different expression patterns have been observed in B cell areas of lymphoid organs depending on whether the receptor is in an active or inactive state. aai.org
| Receptor | Primary Location | Key Functions |
| CB1 | Central Nervous System (Brain, Spinal Cord) | Regulation of memory, pain, and motor control. news-medical.net |
| CB2 | Peripheral Nervous System, Immune Cells | Modulation of inflammation and immune responses. news-medical.net |
This table summarizes the primary locations and key functions of CB1 and CB2 receptors.
A critical distinction between the two cannabinoid receptors lies in their association with psychotropic effects. The psychoactive effects commonly associated with cannabis, such as euphoria and cognitive impairment, are primarily mediated by the activation of CB1 receptors in the central nervous system. wikipedia.orgresearchgate.netunipi.it
Conversely, the activation of CB2 receptors is not associated with these psychotropic effects. frontiersin.orgnih.govmdpi.com This lack of psychoactivity makes the CB2 receptor an attractive therapeutic target for a variety of conditions, as it allows for the modulation of the endocannabinoid system without inducing the undesirable central nervous system side effects linked to CB1 receptor activation. nih.govresearchgate.net Selective CB2 receptor agonists have been shown to provide pain relief in animal models without producing the central nervous system effects seen with CB1 agonists. researchgate.net This distinction is a key reason for the growing interest in developing drugs that specifically target CB2 receptors. cambridge.org
Distinction between Cannabinoid Receptor Type 1 (CB1) and Cannabinoid Receptor Type 2 (CB2)
Rationale for Targeting the CB2 Receptor in Pathological States
The unique characteristics of the CB2 receptor, particularly its expression patterns and lack of psychoactive effects, provide a strong rationale for its therapeutic targeting in various diseases.
A key feature of the CB2 receptor is its inducible expression in response to inflammation, injury, and various pathological conditions. frontiersin.orgnih.gov While CB2 receptor levels are generally low in the healthy central nervous system, their expression is significantly upregulated in response to tissue damage and inflammation. frontiersin.orgmdpi.com This upregulation has been observed in a range of neurodegenerative and neuroinflammatory conditions.
For example, in the context of Alzheimer's disease, post-mortem studies of human brains have revealed increased levels of CB2 receptors, particularly in microglia surrounding amyloid-beta plaques. frontiersin.orgfrontiersin.org Similarly, in animal models of Alzheimer's disease, the expression of CB2 receptors is elevated in brain regions affected by the pathology. frontiersin.orgmdpi.com Increased CB2 receptor expression has also been noted in other neurological conditions, including Parkinson's disease, traumatic brain injury, and stroke. mdpi.com
This inducible nature suggests that the CB2 receptor plays a crucial role in the body's response to pathological insults. The upregulation of CB2 receptors in diseased or injured tissues makes it a highly specific target for therapeutic intervention, as drugs targeting this receptor would primarily act at the site of pathology where the receptor is overexpressed. This targeted action has the potential to minimize off-target effects and enhance the therapeutic efficacy of CB2-modulating compounds.
| Pathological Condition | Observation |
| Alzheimer's Disease | Increased CB2 receptor expression in microglia surrounding senile plaques. frontiersin.org |
| Parkinson's Disease | CB2 receptors are located in dopaminergic neurons of the nigrostriatal pathway. mdpi.com |
| Traumatic Brain Injury | Upregulation of CB2 receptors. mdpi.com |
| Stroke | Upregulation of CB2 receptors. mdpi.com |
| Inflammatory Bowel Disease | Increased epithelial CB2 receptor expression. nih.gov |
This table highlights the inducible expression of CB2 receptors in various pathological states.
Therapeutic Potential of CB2 Receptor Modulation
Modulation of the CB2 receptor is an attractive therapeutic strategy primarily because it is not associated with the psychotropic side effects linked to CB1 receptor activation. nih.govnih.gov The therapeutic potential of targeting the CB2 receptor is being explored in a wide range of diseases.
Inflammatory and Autoimmune Diseases: Given the high expression of CB2 receptors on immune cells, their modulation is a promising approach for treating inflammatory and autoimmune disorders. patsnap.com By blocking CB2 receptors, antagonists can potentially reduce excessive immune responses, offering relief in conditions like rheumatoid arthritis and inflammatory bowel disease. patsnap.com
Pain Management: The endocannabinoid system is known to be involved in pain modulation. patsnap.com CB2 receptors, in particular, play a role in the perception of pain, especially neuropathic pain, which is often difficult to treat with conventional analgesics. patsnap.comnih.gov Antagonizing these receptors may provide a novel approach to pain management by dampening the inflammatory processes that contribute to chronic pain. patsnap.com CB2-selective agonists have been shown to suppress inflammatory and neuropathic pain in animal models. nih.gov
Neurodegenerative Diseases: Neuroinflammation is a key component in the pathology of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. patsnap.comnih.gov The expression of CB2 receptors is upregulated in the brain during neuroinflammation. nih.gov By inhibiting CB2 receptors, antagonists could potentially mitigate some of the inflammatory processes that contribute to neuronal damage. patsnap.com
Cancer: The CB2 receptor is overexpressed in various human cancer tissues and is associated with cancer progression. researchgate.net This has led to the investigation of CB2 receptor modulators as potential cancer therapies. frontiersin.org
Other Conditions: The therapeutic potential of CB2 receptor modulation extends to a variety of other conditions, including cardiovascular, gastrointestinal, liver, kidney, and lung diseases. frontiersin.org
Classification and General Principles of CB2 Receptor Antagonism
CB2 receptor antagonists can be classified based on their mechanism of action at the receptor level. The two primary modes of antagonism are competitive inhibition and a distinction between neutral antagonism and inverse agonism.
Competitive Inhibition and Receptor Blockade
Competitive antagonists bind to the same site on the CB2 receptor as the endogenous ligands or agonist drugs. patsnap.com This binding is reversible and in competition with the agonist. By occupying the binding site, the competitive antagonist prevents the agonist from binding and activating the receptor, thereby blocking its biological response. patsnap.com The degree of inhibition depends on the relative concentrations of the antagonist and the agonist, as well as their respective affinities for the receptor.
A well-known example of a selective CB2 receptor antagonist that functions through competitive inhibition is SR144528. cannakeys.com This compound has a high affinity for the CB2 receptor and was the first potent and selective antagonist developed for this receptor. cannakeys.comresearchgate.net
Neutral Antagonism versus Inverse Agonism
The distinction between neutral antagonists and inverse agonists is based on the constitutive activity of the receptor. Many G protein-coupled receptors, including the CB2 receptor, can exhibit a certain level of signaling activity even in the absence of an agonist. This is known as constitutive or basal activity. researchgate.net
Neutral Antagonists: A neutral antagonist binds to the receptor and has no effect on its basal activity. wikipedia.org It simply blocks the binding of both agonists and inverse agonists. wikipedia.org In a system with no constitutive receptor activity, a neutral antagonist will not have any effect on its own. However, if there is tonic activity from endogenous ligands, a neutral antagonist will reduce this activity by blocking the receptor. researchgate.net
Inverse Agonists: An inverse agonist binds to the same receptor as an agonist but induces a pharmacological response opposite to that of the agonist. wikipedia.org It decreases the receptor's activity below its basal level by stabilizing the inactive conformation of the receptor. researchgate.netwikipedia.org The efficacy of a full agonist is considered 100%, a neutral antagonist has 0% efficacy, and an inverse agonist has a negative efficacy (<0%). wikipedia.org
Several compounds initially identified as CB2 antagonists have been later shown to act as inverse agonists. For instance, SR144528 has been demonstrated to have inverse agonist properties. csic.es Cannabidiol (B1668261) (CBD), a non-psychoactive constituent of cannabis, has also been shown to display inverse agonism at the human CB2 receptor, which may contribute to its anti-inflammatory effects. nih.gov
The table below summarizes some of the key compounds mentioned and their function at the CB2 receptor.
| Compound Name | Classification | Primary Mechanism at CB2 Receptor |
| 2-Arachidonoylglycerol (2-AG) | Endogenous Cannabinoid | Agonist |
| SR144528 | Synthetic Compound | Competitive Antagonist / Inverse Agonist |
| AM630 | Synthetic Compound | Competitive Antagonist |
| Cannabidiol (CBD) | Phytocannabinoid | Inverse Agonist / Antagonist |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C33H46N4O2 |
|---|---|
Molecular Weight |
530.7 g/mol |
IUPAC Name |
[(1S,4S,5S)-4-[4-[(3R)-8-azido-2-methyl-3-phenyloctan-2-yl]-2,6-dimethoxyphenyl]-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methanamine |
InChI |
InChI=1S/C33H46N4O2/c1-32(2,26(22-13-9-7-10-14-22)15-11-8-12-16-36-37-35)24-18-29(38-5)31(30(19-24)39-6)25-17-23(21-34)27-20-28(25)33(27,3)4/h7,9-10,13-14,17-19,25-28H,8,11-12,15-16,20-21,34H2,1-6H3/t25-,26+,27+,28-/m0/s1 |
InChI Key |
JPZUDQJWZQLWGR-HFLBTKGNSA-N |
Isomeric SMILES |
CC1([C@H]2C[C@@H]1C(=C[C@@H]2C3=C(C=C(C=C3OC)C(C)(C)[C@H](CCCCCN=[N+]=[N-])C4=CC=CC=C4)OC)CN)C |
Canonical SMILES |
CC1(C2CC1C(=CC2C3=C(C=C(C=C3OC)C(C)(C)C(CCCCCN=[N+]=[N-])C4=CC=CC=C4)OC)CN)C |
Origin of Product |
United States |
Pharmacological Characterization of Cb2 Receptor Antagonist 4
Binding Affinity and Receptor Selectivity of CB2 Receptor Antagonist 4
The initial characterization of any new ligand involves determining its binding affinity for the intended target and its selectivity over other related receptors.
The binding affinity of this compound for the human CB2 receptor (hCB2R) has been quantitatively assessed using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. chemrxiv.org This method measures the direct interaction between the ligand and the receptor. The dissociation constant (K_d_) for this compound was determined to be 39.1 nM. acs.orgchemrxiv.org The K_d_ value represents the concentration of the ligand at which half of the receptor population is occupied at equilibrium, with lower values indicating higher binding affinity.
Table 1: Binding Affinity of this compound and its Enantiomer at the hCB2R
| Compound | Stereoisomer | Binding Affinity (K_d_) | Assay Method |
|---|---|---|---|
| This compound | (R)-1 | 39.1 nM | TR-FRET |
| CB2 Receptor Antagonist 3 | (S)-1 | 476 nM | TR-FRET |
Data sourced from Carreira et al., 2024. acs.orgchemrxiv.org
A critical attribute for a CB2 receptor-targeted compound is high selectivity over the closely related cannabinoid receptor 1 (CB1), as activation or inhibition of CB1 is associated with undesirable psychotropic effects. acs.org Research indicates that this compound demonstrates excellent selectivity for the CB2 receptor over the CB1 receptor. acs.org While a specific binding affinity value for the CB1 receptor has not been reported in the primary literature, the qualitative description of "excellent selectivity" underscores its targeted action. acs.org
Information regarding the binding profile of this compound against a broader panel of other G protein-coupled receptors (GPCRs) is not available in the current scientific literature.
Functional Efficacy and Antagonistic Activity of this compound
Beyond binding, it is essential to characterize the functional effect of the compound on receptor signaling. This compound has been profiled in a comprehensive panel of in vitro and cellular assays to determine its functional activity. acs.org
Functional assays have confirmed that this compound behaves as an inverse agonist. acs.org Unlike a neutral antagonist that simply blocks an agonist from binding, an inverse agonist binds to the receptor and reduces its basal, or constitutive, level of signaling activity.
The compound's inverse agonist activity was established in several key signaling pathways downstream of the CB2 receptor. Specifically, it was shown to function as an inverse agonist in CB2R-mediated cyclic adenosine (B11128) monophosphate (cAMP) and G-protein recruitment assays. acs.org Furthermore, it did not trigger β-arrestin recruitment, a pathway involved in receptor desensitization and signaling. acs.org In cellular assays measuring ERK1/2 phosphorylation and Ca²⁺ release, no receptor activation was observed, further confirming its lack of agonist activity. acs.org Specific IC_50_ values, which would quantify the concentration needed to inhibit 50% of the receptor's response, have not been detailed in the primary literature.
Table 2: Functional Activity Profile of this compound
| Assay | Pathway | Observed Activity |
|---|---|---|
| cAMP Assay | G-protein Signaling | Inverse Agonist |
| G-Protein Recruitment | G-protein Signaling | Inverse Agonist |
| β-Arrestin Recruitment | Arrestin Signaling | No Agonist Activity |
| ERK1/2 Phosphorylation | MAP Kinase Signaling | No Agonist Activity |
| Ca²⁺ Release | Calcium Signaling | No Agonist Activity |
Data sourced from Carreira et al., 2024. acs.org
As an inverse agonist, this compound actively modulates the basal activity of the CB2 receptor. acs.org Many G protein-coupled receptors, including the CB2 receptor, can exhibit a low level of signaling activity even in the absence of an activating ligand (agonist). This is known as constitutive or basal activity. This compound binds to the receptor and stabilizes it in an inactive conformation, thereby reducing this basal signaling. This is a defining characteristic of an inverse agonist and distinguishes it from a neutral antagonist, which would not affect the receptor's basal activity. acs.org
Structure-Activity Relationships (SAR) of this compound and Analogues
The study of structure-activity relationships (SAR) provides insight into how a molecule's chemical structure relates to its biological activity. The development of this compound has yielded important SAR data for its novel indole (B1671886) carboxamide scaffold.
A critical finding is the importance of stereochemistry at the C(2') position of the molecule. This compound is the (R)-enantiomer, designated (R)-1. acs.org Its mirror image, the (S)-enantiomer (compound (S)-1, also known as CB2 receptor antagonist 3), was also synthesized and tested. The (R)-enantiomer exhibits a 12-fold greater binding affinity for the CB2 receptor (K_d_ = 39.1 nM) compared to the (S)-enantiomer (K_d_ = 476 nM). chemrxiv.org This demonstrates a clear stereoisomeric preference for the (R) configuration in the orthosteric binding pocket of the CB2 receptor. chemrxiv.org
Furthermore, this chemical scaffold has proven to be a versatile platform for creating other research tools. Functionalization of the parent compound with linkers and fluorophores to create fluorescent probes was well-tolerated. acs.org In some cases, these modifications led to a significant increase in binding affinity while retaining the desired inverse agonist functionality, highlighting the robustness of the core structure for developing further analogues. acs.orgchemrxiv.org
Influence of Chemical Substituents on Receptor Affinity and Selectivity
The affinity and selectivity of CB2 receptor antagonists are highly sensitive to the nature and position of chemical substituents on the core scaffold. Structure-activity relationship (SAR) studies on various chemical series have provided critical insights into optimizing these properties.
For the 1,8-naphthyridin-2(1H)-one-3-carboxamide series, modifications at several positions have been systematically evaluated. acs.org Initial efforts focused on introducing a variety of alkyl substituents at the N-1 position of the 1,8-naphthyridine (B1210474) nucleus. It was found that for derivatives with a hydroxyalkyl chain at this position, there was no significant affinity for the CB1 receptor, while the affinity for the CB2 receptor increased as the alkyl chain was lengthened. acs.org The replacement of the hydroxyl group with a fluorine atom generally led to an increase in CB2 receptor affinity, though often at the cost of reduced selectivity over the CB1 receptor. acs.org However, specific fluoroalkyl substitutions can retain high selectivity. acs.org
Furthermore, the lipophilicity of substituents plays a crucial role. While many potent cannabinoid ligands are highly lipophilic, this can lead to poor pharmacokinetic properties and potential off-target effects. rsc.orgmdpi.com Therefore, a key challenge in drug design is to balance high affinity and selectivity with optimal lipophilicity. rsc.org For instance, introducing features like an alcohol on a cyclohexyl ring can lower lipophilicity while maintaining CB2 affinity. mdpi.comresearchgate.net
The selectivity of antagonists like SR144528, which shows over 700-fold selectivity for the CB2 receptor, is conferred by specific structural elements. nih.govresearchgate.netnih.gov In the case of SR144528, the 4-methylbenzyl group is a key contributor to its CB2 selectivity. nih.gov Similarly, for the indole-based antagonist AM630, the presence of a 6-iodoindole moiety is crucial for its 165-fold selectivity for the CB2 receptor. nih.govnih.govwikipedia.orgrndsystems.com
Table 1: Influence of N-1 Substituents on Receptor Affinity and Selectivity for a 1,8-Naphthyridin-2(1H)-one-3-carboxamide Series Data sourced from research on 1,8-naphthyridin-2(1H)-one-3-carboxamide derivatives. acs.org
Impact of Conformational Modifications on Pharmacological Profile
The three-dimensional conformation adopted by a ligand upon binding to the CB2 receptor is a critical determinant of its pharmacological profile, dictating whether it acts as an agonist, antagonist, or inverse agonist. Subtle structural modifications can induce significant changes in the ligand's preferred binding pose, thereby altering its functional effect.
A compelling example is seen within the 1,8-naphthyridin-2(1H)-one-3-carboxamide scaffold. Researchers discovered that the functional activity of this series is controlled by substituents at the C-6 position of the naphthyridine core. acs.org While compounds unsubstituted at this position typically act as agonists, the introduction of substituents at C-6 can trigger a switch in functionality, converting the compounds into antagonists or inverse agonists. acs.orgmdpi.com This functional switch is attributed to the ability of the C-6 substituent to modulate the conformational state of the receptor upon binding.
The unique spatial arrangement and conformational flexibility of a ligand facilitate its fit within the receptor's binding pocket, which in turn influences receptor dynamics and downstream signaling. scbt.com For instance, the antagonist SR144528 is known to have a distinct binding mode compared to agonists, stabilizing an inactive conformation of the receptor. researchgate.net The ability of a compound to adopt various spatial arrangements allows for optimized interaction with the receptor, which is fundamental to its pharmacological action. scbt.com
Table 2: Impact of C-6 Substitution on Functional Activity of 1,8-Naphthyridin-2(1H)-one-3-carboxamides Data illustrates the principle of functional switching based on structural modification. acs.org
Mechanism of Action and Cellular Signaling of Cb2 Receptor Antagonist 4
Molecular Interactions at the CB2 Receptor Binding Site
The antagonistic action of "CB2 receptor antagonist 4" at the CB2 receptor is a result of specific molecular interactions within the receptor's binding pocket. These interactions prevent the receptor from being activated by agonists and can stabilize it in an inactive conformation.
Competitive Inhibition of Endogenous and Exogenous Agonists
CB2 receptor antagonists function through competitive inhibition, binding to the same site on the CB2 receptor as endogenous cannabinoids (like 2-arachidonoylglycerol) and exogenous agonists. patsnap.com This binding prevents the agonists from docking with and activating the receptor. patsnap.com For instance, the well-characterized CB2 antagonist AM630 competes with agonists for binding to the CB2 receptor. uj.edu.plnih.gov Similarly, SR144528, another potent and selective CB2 antagonist, effectively blocks the effects of agonists like CP 55,940. tocris.com This competitive binding effectively acts as a molecular "off-switch," hindering the initiation of downstream cellular signaling pathways that are normally triggered by agonist binding. patsnap.com
Induction of Receptor Conformational Changes
Beyond simply blocking the binding site, some CB2 antagonists can induce or stabilize specific conformational states of the receptor. patsnap.com When a CB2 antagonist binds, it can favor an inactive conformation of the receptor, further preventing signaling. patsnap.comwikipedia.org The activation of CB2 receptors by agonists typically involves conformational changes in the intracellular part of the receptor, which allows for G protein coupling. nih.govportlandpress.com Antagonists, by binding to the receptor, can prevent these agonist-induced conformational shifts. patsnap.com Structural studies have revealed that the transition from an inactive to an active state in the CB2 receptor involves an outward movement of the intracellular part of transmembrane helix 6 (TM6) and an extension and outward shift of TM5, creating a binding site for the G protein. portlandpress.com Antagonists can stabilize the receptor in a state where these movements are restricted. nih.gov Some compounds, known as inverse agonists, not only block agonist activity but also reduce the basal, constitutive activity of the receptor by stabilizing this inactive conformation. uj.edu.plwikipedia.org AM630, for example, is classified as an inverse agonist because it can decrease the basal activity of the CB2 receptor. uj.edu.plwikipedia.org
Modulation of Intracellular Signal Transduction Pathways by this compound
By binding to the CB2 receptor, "this compound" influences several key intracellular signaling cascades that are normally regulated by CB2 receptor activation. These pathways are critical for mediating the cellular responses associated with the endocannabinoid system.
G Protein-Coupled Signaling Cascades
The CB2 receptor primarily couples to inhibitory G proteins (Gαi/o). nih.govmdpi.com Antagonists of the CB2 receptor interfere with the signaling pathways that are initiated by this G protein coupling.
Activation of the CB2 receptor by an agonist typically leads to the inhibition of adenylyl cyclase, an enzyme responsible for the production of cyclic AMP (cAMP). nih.govnih.gov This results in decreased intracellular cAMP levels. nih.govnih.gov CB2 receptor antagonists, by preventing agonist binding, block this inhibitory effect. frontiersin.org Furthermore, inverse agonists like AM630 and SR144528 can actually increase cAMP levels in cells expressing CB2 receptors. nih.govapexbt.commedchemexpress.com This occurs because they inhibit the constitutive (basal) activity of the receptor, which in its resting state can exert a tonic inhibition on adenylyl cyclase. nih.govfrontiersin.org By blocking this basal inhibition, inverse agonists lead to a net increase in cAMP production. frontiersin.org For example, in Chinese Hamster Ovary (CHO) cells transfected with the CB2 receptor, AM630 was shown to promote forskolin-stimulated cAMP production. apexbt.com Similarly, SR144528 has been observed to stimulate adenylyl cyclase activity in CHO cells expressing CB2 receptors. medchemexpress.com
The mitogen-activated protein kinase (MAPK) pathways, including ERK1/2, JNK, and p38, are crucial signaling cascades involved in cell proliferation, differentiation, and inflammatory responses. The CB2 receptor has a complex relationship with these pathways. CB2 receptor agonists have been shown to activate MAPK pathways, including ERK1/2. nih.govpnas.org For instance, the CB2 agonist JWH-015 was found to activate JNK-1/2 and ERK-1/2 in quiescent microglial cells. nih.gov
CB2 receptor antagonists can block these agonist-induced effects. The antagonist AM630 has been shown to block the effects of CB2 agonists on MAPK signaling. nih.gov In a study on murine microglial cells, the effects of the CB2 agonist JWH-015 on ERK-1/2 phosphorylation were significantly blocked by AM630. nih.gov Similarly, SR144528 has been shown to block agonist-induced activation of MAPK in CHO cells expressing CB2 receptors. tocris.com The modulation of MAPK pathways by CB2 antagonists can be context-dependent. For example, while CB2 activation by an agonist can increase ERK1/2 phosphorylation, in the presence of an inflammatory stimulus like lipopolysaccharide (LPS), the same agonist can lead to a reduction in ERK1/2 phosphorylation, an effect that is also blocked by a CB2 antagonist. nih.gov This suggests that CB2 receptor antagonists can prevent both the pro- and anti-inflammatory signaling mediated by the MAPK pathways, depending on the cellular context. trialanderror.org
Interactive Data Table: Effects of CB2 Ligands on cAMP Production
| Compound | Class | Effect on Forskolin-Stimulated cAMP Levels | Reference |
| CP55940 | Agonist | Inhibition | nih.gov |
| JWH133 | Agonist | Inhibition | nih.gov |
| AM630 | Inverse Agonist | Increase | nih.govapexbt.com |
| SR144528 | Inverse Agonist | Increase | nih.govmedchemexpress.com |
Interactive Data Table: Modulation of MAPK Pathways by CB2 Ligands
| Ligand | Cell Type | Pathway | Effect | Antagonist Blockade | Reference |
| JWH-015 | Murine Microglia | ERK1/2, JNK1/2 | Activation | Yes (AM630) | nih.gov |
| CP 55,940 | HL-60 cells | ERK1/2 | Activation | Yes (SR144528) | nih.gov |
| 2-AG | HL-60 cells | ERK1/2 | Activation | Yes (SR144528) | nih.gov |
| JWH133 | HL-60 cells | Erk1/2 | Activation | Yes (SR144528) | pnas.org |
Regulation of Phosphoinositide 3-Kinase (PI3K)-Akt Pathway
The Cannabinoid Receptor 2 (CB2R) is implicated in the regulation of the Phosphoinositide 3-Kinase (PI3K)-Akt signaling pathway, a critical route for cell survival and proliferation. nih.govmdpi.com Activation of CB2R has been shown to stimulate the PI3K/Akt pathway, leading to neuroprotective effects. nih.govmdpi.com For instance, in response to axonal damage, an increase in CB2R expression is observed in central neurons. nih.gov Stimulation of these receptors can lead to the phosphorylation of Akt through a PI3K-dependent mechanism. nih.gov This signaling cascade has been demonstrated to be neuroprotective, as the effects can be blocked by a selective PI3K inhibitor. nih.gov
CB2R agonists have been found to counteract lesion-induced effects by increasing the phosphorylation of Akt (p-Akt). nih.gov Conversely, treatment with a CB2R antagonist can exacerbate these effects by further reducing p-Akt levels. nih.gov Studies have shown that while CB2R activation influences the PI3K/Akt pathway, other major signaling routes like ERK1/2 and p38 are not necessarily involved. nih.gov The interplay between CB2R and the PI3K/Akt pathway is crucial for neuronal survival, highlighting the therapeutic potential of targeting this receptor. nih.govmdpi.com
In the context of epilepsy, CB2R has been shown to regulate the PI3K 110α-AKT signaling pathway. spandidos-publications.com In a rat model of epilepsy, the expression of p-AKT and PI3K 110α was significantly decreased. spandidos-publications.com Treatment with a CB2R agonist significantly promoted AKT and PI3K 110α expression, while a CB2R antagonist led to significantly lower p-AKT levels and downregulated PI3K 110α expression. spandidos-publications.com These findings suggest that CB2R-mediated activation of the PI3K/Akt pathway can have a protective role in epileptic seizures. spandidos-publications.com
| Compound/Condition | Effect on PI3K/Akt Pathway | Outcome |
| CB2R Agonist (e.g., JWH-015) | Enhances p-Akt | Neuroprotection, Reduced Neuronal Loss |
| CB2R Antagonist (e.g., SR144528) | Reduces p-Akt | Worsens Lesion Effects |
| PI3K Inhibitor (e.g., LY294002) | Blocks CB2R-stimulated p-Akt | Blocks Neuroprotective Effects |
| CB2R Agonist (in epilepsy model) | Increases p-AKT and PI3K 110α | Protective against seizures |
| CB2R Antagonist (in epilepsy model) | Decreases p-AKT and PI3K 110α | Exacerbates seizure-related pathology |
Beta-Arrestin Recruitment and Arrestin-Biased Signaling
Upon activation, G protein-coupled receptors (GPCRs) like the CB2 receptor recruit β-arrestins, which play a key role in receptor desensitization, internalization, and initiating G protein-independent signaling pathways. frontiersin.orgnih.govfrontiersin.org The CB2 receptor is known to bind β-arrestin proteins, particularly β-arrestin2, in a transient manner near the plasma membrane, a characteristic of class A GPCRs. frontiersin.orguniversiteitleiden.nl This interaction is triggered by the phosphorylation of the receptor's C-terminus by G protein-coupled receptor kinases (GRKs). frontiersin.orgresearchgate.net
Research indicates that different CB2R ligands can induce distinct receptor conformations, leading to biased signaling, where a ligand preferentially activates one signaling pathway (e.g., G protein-dependent) over another (e.g., β-arrestin-dependent). biorxiv.orgnih.gov For example, some synthetic cannabinoids are potent agonists for G protein activation but show weaker recruitment of β-arrestins. biorxiv.org The endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), on the other hand, appears to favor β-arrestin recruitment over G protein activation at the CB2 receptor. biorxiv.org
The process of β-arrestin recruitment to the CB2 receptor has been studied using various assays, including PathHunter® and NanoBiT® complementation assays. universiteitleiden.nl These studies have confirmed that agonist stimulation leads to the recruitment of β-arrestin2 to the CB2 receptor, which is linked to receptor internalization and desensitization. nih.govresearchgate.net The specific residues on the C-terminal tail of the CB2 receptor, such as Ser352 and a cluster of serine and threonine residues (S335, S336, T338, T340), are crucial for receptor phosphorylation and subsequent β-arrestin2 association. researchgate.net
| Ligand | G Protein Activation (cAMP) | β-Arrestin Recruitment | Signaling Bias |
| CP55940 | Full Agonist | Full Agonist | Biased toward Gαs & β-arrestin-1 over Gαi/o |
| WIN55212-2 | Full Agonist | Partial Agonist | - |
| 2-AG | Partial Agonist | Partial Agonist | Biased toward Gβγ over Gαi/o |
| AM630 | Inverse Agonist | Inverse Agonist | - |
Modulation of Ion Channel Activity (e.g., G Protein-Gated Inwardly Rectifying Potassium (GIRK) Channels, Calcium Channels)
The CB2 receptor can modulate the activity of various ion channels, including G protein-gated inwardly rectifying potassium (GIRK) channels and calcium channels, which are critical for regulating neuronal excitability. mdpi.comnih.gov However, the coupling of CB2 receptors to these channels appears to be more complex and less consistent than that of CB1 receptors. nih.govresearchgate.net
Some studies have reported that CB2 receptor activation can inhibit voltage-gated calcium channels. nih.gov For instance, in AtT20 cells, CB2 receptor-mediated inhibition of these channels has been observed. nih.gov However, other research indicates that the effects of certain cannabinoid agonists on calcium channel currents might be receptor-independent. nih.gov For example, the suppressive effects of WIN55212-2 and 2-AG on Ca2+ channel currents in Müller cells were not blocked by a selective CB2R antagonist, suggesting a non-receptor-mediated mechanism in this specific cell type. nih.gov In contrast, the effect of anandamide (B1667382) (AEA) on these currents was partially rescued by a CB2R antagonist, indicating at least partial receptor involvement. nih.gov
Regarding GIRK channels, initial studies failed to detect functional coupling of CB2 receptors to these channels in transfected AtT-20 cells. nih.govresearchgate.net Similarly, in Xenopus laevis oocytes co-expressing the CB2 receptor and GIRK channels, the agonist WIN55212-2 did not consistently induce coupling. nih.govd-nb.info This is a notable difference from the CB1 receptor, which readily couples to and modulates GIRK channel activity in the same system. nih.govd-nb.info These findings suggest that the CB2 receptor is functionally distinct from the CB1 receptor in its interaction with certain ion channels. nih.gov
| Channel Type | CB2 Receptor Modulation | Agonist/Antagonist Effects |
| Voltage-gated Calcium Channels | Inhibition observed in some cell types (e.g., AtT20 cells). nih.gov | Effects of some agonists (WIN55212-2, 2-AG) may be receptor-independent in certain cells, while others (AEA) show partial CB2R dependence. nih.gov |
| G Protein-Gated Inwardly Rectifying Potassium (GIRK) Channels | Generally weak or inconsistent coupling reported. nih.govresearchgate.netd-nb.info | Agonist WIN55212-2 failed to induce consistent coupling in oocyte expression systems. nih.govd-nb.info |
Interplay with Other Signaling Systems and Cross-Modulation
Crosstalk with Toll-Like Receptor (TLR) Signaling Pathways
There is significant crosstalk between the CB2 receptor and Toll-like receptor (TLR) signaling pathways, particularly TLR4, which plays a crucial role in the innate immune response. aai.orgexplorationpub.com Activation of TLR4 by lipopolysaccharide (LPS) can induce the production of the endocannabinoid 2-arachidonoylglycerol (2-AG). aai.org This endogenously produced 2-AG can then act in an autocrine fashion on CB2 receptors, leading to a modulation of the inflammatory response. aai.orgmdpi.com
Specifically, CB2 receptor activation can inhibit TLR4-dependent signaling cascades, such as the phosphorylation of IKK and the p65 subunit of NF-κB, ultimately leading to a reduction in the production of pro-inflammatory cytokines like TNF. aai.org This interaction contributes to the development of endotoxin (B1171834) tolerance, a state of reduced responsiveness to subsequent LPS challenges. aai.org Furthermore, TLR4 stimulation has been shown to impact the cellular distribution and trafficking of the CB2 receptor. aai.org
Studies have demonstrated that CB2 receptor agonists can attenuate the inflammatory effects of TLR4 activation. explorationpub.comnih.gov In peritoneal macrophages, TLR4 and CB2 receptors are colocalized, and exposure to a CB2 antagonist decreases their interaction, while 2-AG increases it, suggesting that CB2 activation can dampen TLR4 signaling. explorationpub.com This reciprocal regulation highlights the integrated role of the endocannabinoid system and innate immunity in controlling inflammation. mdpi.com
| Interacting System | Molecular Effect of Crosstalk | Functional Outcome |
| TLR4 | TLR4 activation induces 2-AG production, which activates CB2R. aai.org | Inhibition of TLR4-mediated NF-κB activation and TNF production. aai.org |
| TLR4 | CB2R activation can inhibit TLR4 signaling. explorationpub.com | Attenuation of inflammatory response, development of endotoxin tolerance. aai.orgexplorationpub.com |
| TLR4 | TLR4 stimulation can alter CB2R cellular distribution. aai.org | Modulation of CB2R availability and signaling. |
Modulation of Dopaminergic Signaling Pathways
The CB2 receptor plays a significant role in modulating dopaminergic signaling, which is implicated in various neurological and psychiatric conditions, including schizophrenia. frontiersin.orgnih.gov CB2 receptors are expressed on dopamine (B1211576) neurons and in brain regions densely innervated by these neurons, such as the nucleus accumbens. frontiersin.orgnih.gov
Activation of CB2 receptors can lead to a reduction in dopamine release. frontiersin.orgnih.gov For example, direct injection of the CB2 agonist JWH133 into the nucleus accumbens causes a significant decrease in extracellular dopamine levels. nih.gov This effect is absent in mice lacking the CB2 receptor, confirming the receptor's involvement. nih.gov Conversely, administration of a CB2 antagonist can increase extracellular dopamine levels, suggesting a bidirectional modulation of dopamine signaling by the CB2 receptor. nih.gov
This modulation of dopamine signaling by CB2 receptors is relevant to the effects of certain antipsychotic agents. The antipsychotic-like effects of M4 muscarinic receptor positive allosteric modulators (PAMs) have been found to be dependent on intact CB2 receptor signaling. frontiersin.orgnih.gov These M4 PAMs reduce striatal dopamine release, an effect that is blocked by a CB2-selective antagonist. frontiersin.org This indicates that the therapeutic effects of these compounds are, at least in part, mediated through a CB2-dependent mechanism.
| Modulator | Effect on Dopamine Release | CB2R Dependence | Behavioral Outcome |
| CB2 Agonist (JWH133) | Decrease | Yes | Reduction in dopamine-dependent behaviors (e.g., cocaine self-administration). nih.gov |
| CB2 Antagonist (AM630) | Increase | Yes | Blocks CB2 agonist-mediated effects. nih.gov |
| M4 PAM | Decrease | Yes | Antipsychotic-like effects. frontiersin.orgnih.gov |
Interaction with Cholinergic Signaling Mechanisms (e.g., M4 muscarinic receptor)
A notable interaction exists between the CB2 receptor and the cholinergic system, specifically involving the M4 subtype of muscarinic acetylcholine (B1216132) receptors. frontiersin.orgmdpi.com This interplay is particularly relevant in the striatum, where it influences dopamine release and has implications for the treatment of schizophrenia. frontiersin.orgnih.gov
Activation of M4 receptors can lead to a sustained reduction in striatal dopamine release, an effect that is surprisingly dependent on CB2 receptor signaling. frontiersin.orgnih.gov The mechanism is thought to involve M4 receptor activation on striatal spiny projection neurons, which then promotes the release of the endocannabinoid 2-AG. mdpi.com This 2-AG subsequently acts on presynaptic CB2 receptors located on dopaminergic terminals to inhibit dopamine release. mdpi.com
The antipsychotic-like efficacy of M4 positive allosteric modulators (PAMs) is blocked by CB2-selective antagonists, highlighting the critical role of the CB2 receptor in mediating these effects. frontiersin.orgnih.gov This suggests a novel mechanism of action where cholinergic signaling regulates dopaminergic transmission via an endocannabinoid-dependent pathway involving the CB2 receptor. frontiersin.orgmdpi.com
| Interacting Receptor | Mechanism of Interaction | Consequence of Interaction |
| M4 Muscarinic Receptor | M4 activation promotes 2-AG release, which activates CB2R on dopamine terminals. frontiersin.orgmdpi.com | Sustained inhibition of striatal dopamine release. frontiersin.orgnih.gov |
| M4 Muscarinic Receptor | Antipsychotic-like effects of M4 PAMs are mediated through CB2R. frontiersin.orgnih.gov | CB2R antagonism blocks the effects of M4 PAMs on dopamine release and behavior. frontiersin.orgnih.gov |
Functional Antagonism of CB1 Receptor-Mediated Effects by this compound
While this compound is highly selective for the CB2 receptor, emerging evidence indicates a functional interplay, or "cross-talk," between CB1 and CB2 receptors. nih.gov This interaction can manifest as the ability of a CB2-selective antagonist to block cellular effects that are initiated by the activation of CB1 receptors. nih.govnih.gov This phenomenon is particularly relevant in cells and tissues where CB1 and CB2 receptors are co-expressed and can form functional heteromers (complexes of two different receptor units). nih.gov
In experimental models, the activation of CB1 receptors by a selective agonist can lead to the phosphorylation of the ERK1/2 pathway. nih.gov Studies have demonstrated that this CB1-agonist-induced activation of ERK1/2 can be blocked by pretreatment with a CB2 receptor antagonist. nih.gov This suggests that within a CB1-CB2 heteromer, the conformational state of the CB2 receptor can influence the signaling capacity of the CB1 receptor. nih.gov Therefore, when this compound binds to the CB2 unit of the heteromer, it can allosterically modulate the CB1 unit, preventing it from initiating its downstream signaling cascade, even in the presence of a CB1 agonist. nih.gov
This bidirectional cross-antagonism, where a CB1 antagonist can also block CB2 agonist effects, has been observed in neuronal cells. nih.gov For instance, treatment with a CB2 receptor antagonist did not affect anandamide-induced neuronal differentiation, which was shown to be a CB1-mediated effect, suggesting that in some cellular contexts, the receptors may act independently. plos.org However, in other contexts, the functional antagonism is evident. For example, the neuroprotective and anti-inflammatory actions of a mixed CB1/CB2 agonist were diminished by the CB2 antagonist AM630, highlighting the complex interplay in pathological conditions. mdpi.com This functional antagonism underscores a significant level of regulation within the endocannabinoid system, where the activity of one receptor type can be contingent on the state of the other, particularly when they form heteromeric complexes. nih.gov
Preclinical Efficacy and Therapeutic Applications of Cb2 Receptor Antagonist 4
Role in Modulating Inflammatory and Immune Responses
The antagonism of the CB2 receptor has been shown to have complex and sometimes paradoxical effects on inflammation and immune responses in various preclinical models. The outcomes often depend on the specific inflammatory context and the model being studied.
Attenuation of Inflammation in Various Preclinical Models
While CB2 receptor agonists are generally known for their anti-inflammatory effects, the role of CB2 receptor antagonists is more nuanced. In some models, blockade of the CB2 receptor can lead to an exacerbation of the inflammatory response, suggesting a protective role for endogenous cannabinoid signaling at the CB2 receptor. For instance, in models of lipopolysaccharide (LPS)-induced inflammation, the genetic deletion of the CB2 receptor has been associated with an increased production of pro-inflammatory cytokines, indicating that the receptor's presence is crucial for tempering inflammation. nih.gov Conversely, in certain contexts like oxazolone-induced dermatitis in mice, the blockade of CB2 receptors with SR144528 has been shown to reduce the infiltration of eosinophils, suggesting a pro-inflammatory role for CB2 signaling in this specific model. nih.gov
Regulation of Immune Cell Function and Activation (e.g., Microglia, Leukocytes, Macrophages)
The CB2 receptor is predominantly expressed on various immune cells, including B cells, natural killer cells, monocytes, neutrophils, and T cells. nih.gov Antagonists of the CB2 receptor can influence the function and activation of these cells. For example, the effects of CB2 agonists on immune cells, such as the modulation of migration, proliferation, and cytokine secretion, can be blocked by CB2 antagonists, confirming the receptor's involvement. tandfonline.com
Microglia, the resident immune cells of the central nervous system, also express CB2 receptors, particularly upon activation. scilit.com The use of CB2 receptor antagonists like AM630 has been shown to reverse the beneficial effects of CB2 agonists on microglia-mediated neuroinflammation. acs.org For instance, in a murine model of graft-versus-host disease, pharmacological inhibition of the CB2 receptor with a specific inverse agonist/antagonist mitigated neuroinflammation by affecting microglial cell activation and the subsequent accumulation of inflammatory T cells. unipi.it This highlights the critical role of CB2 signaling in regulating microglial responses.
The function of leukocytes is also modulated by CB2 receptor activity. The endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) has been found to modulate functions related to leukocyte recruitment, and these effects can be blocked by a selective CB2 antagonist. d-nb.info Similarly, the effects of anandamide (B1667382) (AEA) on downregulating leukocyte functions are also reversed by CB2 antagonism. d-nb.info
Table 1: Effects of CB2 Receptor Antagonism on Immune Cell Function
| Immune Cell Type | Preclinical Model/Stimulus | Effect of CB2 Antagonist | Reference |
| Eosinophils | Oxazolone-induced dermatitis (mice) | Reduced infiltration with SR144528 | nih.gov |
| Microglia | Rotenone-induced neurodegeneration (rats) | AM630 reversed the protective effects of a CB2 agonist | acs.org |
| Microglia | Graft-versus-host disease (mice) | A CB2 inverse agonist/antagonist reduced neuroinflammation | unipi.it |
| Leukocytes | In vitro studies | Blocked the effects of endocannabinoids on recruitment and function | d-nb.info |
Modulation of Pro-inflammatory and Anti-inflammatory Cytokine Production
The production of cytokines is a key aspect of the inflammatory response, and the CB2 receptor plays a significant role in its regulation. The use of CB2 receptor antagonists has been crucial in demonstrating that the anti-inflammatory effects of CB2 agonists are indeed receptor-mediated. For example, the reduction of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 by CB2 agonists in various models is often attenuated or completely blocked by the co-administration of a CB2 antagonist like SR144528. tandfonline.comnih.gov
In human peripheral blood mononuclear cells (PBMCs) stimulated with LPS, a selective CB2 agonist was shown to reduce the release of pro-inflammatory cytokines, and this effect was significantly counteracted by the CB2 antagonist SR144528. tandfonline.com Similarly, in a model of periodontitis using human periodontal ligament cells, the suppressive effect of a CB2 agonist on the production of IL-1β, IL-6, and TNF-α was attenuated by SR144528. nih.gov Furthermore, some studies have indicated that CB2 activation can lead to an increased production of the anti-inflammatory cytokine IL-10, an effect that is also blocked by CB2 antagonists. d-nb.info
Reduction of Oxidative Stress and Associated Damage
Preclinical evidence suggests that the endocannabinoid system, through CB2 receptors, can protect against oxidative stress. The protective effects of CB2 receptor activation against oxidative damage are often confirmed by the reversal of these effects with a CB2 antagonist. In a model of cisplatin-induced nephropathy, CB2 receptor activation was shown to reduce oxidative and nitrosative stress, and these protective effects were diminished by CB2 receptor inhibition. researchgate.net
In studies using murine macrophages, the non-psychotropic cannabinoid cannabigerol (B157186) (CBG) was found to counteract hydrogen peroxide-induced oxidative stress by activating CB2 receptors. The pre-treatment with the CB2 antagonist AM630 blocked the protective effects of CBG, including the downregulation of oxidative markers like iNOS, nitrotyrosine, and PARP-1. nih.gov
Investigational Applications in Pain Management Models
The CB2 receptor is a promising target for the development of analgesics that are devoid of the central side effects associated with CB1 receptor activation. The efficacy of CB2 receptor agonists in various pain models is well-documented, and the use of CB2 antagonists has been essential in verifying the mechanism of action.
Efficacy in Neuropathic Pain Models
Numerous preclinical studies have demonstrated the potential of targeting the CB2 receptor for the management of neuropathic pain. The analgesic effects of CB2-selective agonists in models of neuropathic pain, such as those induced by nerve injury or chemotherapy agents, are consistently blocked by CB2 receptor antagonists.
In a rat model of neuropathic pain induced by chronic constriction injury of the sciatic nerve, the analgesic effects of a Cannabis sativa extract were robustly blocked by the administration of the CB2 receptor antagonist AM630. unipi.it This suggests that the CB2 receptor plays a novel role in mediating the analgesic properties of cannabis extracts in neuropathic pain.
Furthermore, in models of neuropathic pain induced by spinal nerve ligation, the systemic administration of the CB2 agonist AM1241 produced a dose-dependent reversal of mechanical and thermal hypersensitivity, and these effects were reversed by the CB2 antagonist AM630. nih.gov Similarly, the anti-allodynic effects of the mixed cannabinoid agonist WIN55,212-2 in a model of vincristine-induced mechanical allodynia were shown to be mediated by both CB1 and CB2 receptors, as confirmed by the use of selective antagonists. nih.gov The intrathecal administration of the CB2 agonist JWH015 was also found to reduce nerve injury-induced hypersensitivity in a manner that was blocked by the intrathecal injection of AM630.
Table 2: Role of CB2 Receptor Antagonists in Neuropathic Pain Models
| Neuropathic Pain Model | CB2 Agonist/Treatment | CB2 Antagonist Used | Outcome of Antagonist Administration | Reference |
| Chronic Constriction Injury (rat) | Cannabis sativa extract | AM630 | Blocked the antinociceptive effects | unipi.it |
| Spinal Nerve Ligation | AM1241 | AM630 | Reversed the antihyperalgesic effects | nih.gov |
| Vincristine-induced Neuropathy | WIN55,212-2 | SR144528 | Partially reversed the anti-allodynic effects | nih.gov |
| Spinal Nerve Ligation | JWH015 | AM630 | Blocked the reduction in hypersensitivity |
Modulation of Peripheral Nociceptive Signaling
The cannabinoid CB2 receptor has been identified as a significant target for the modulation of pain, particularly in preclinical models of inflammatory and neuropathic pain. nih.govnih.gov Activation of CB2 receptors has demonstrated analgesic effects, and these effects can be reversed by selective CB2 receptor antagonists, confirming the receptor's role in pain signaling. nih.gov
In models of chronic inflammatory pain, systemic administration of a selective CB2 receptor agonist, A-836339, has been shown to produce a significant anti-hyperalgesic effect. This effect was completely reversed by the selective CB2 receptor antagonist SR144528, but not by the CB1 receptor antagonist rimonabant, indicating that the analgesic properties are mediated through CB2 receptor activation. nih.gov Similarly, in neuropathic pain models, the anti-allodynic effect of A-836339 was also blocked by pretreatment with SR144528. nih.gov
Further studies have highlighted the role of peripheral CB2 receptors in mediating these analgesic effects. Intraplantar administration of a CB2 agonist suppressed neuropathic nociception, an effect that was absent in CB2 knockout mice, suggesting a local site of action. researchgate.netnih.gov The antiallodynic effects of the CB2 agonist AM1710 in a chemotherapy-induced peripheral neuropathy model were blocked by SR144528, a CB2 antagonist with limited ability to cross the blood-brain barrier, further supporting a peripheral mechanism. researchgate.net
Research in various preclinical pain models has consistently shown that CB2-selective agonists can suppress nociception associated with tissue injury and nerve damage. nih.gov These studies underscore the therapeutic potential of targeting the CB2 receptor for the management of chronic pain states.
Neuropharmacological Effects in Central Nervous System (CNS) Disorder Models
Amelioration of Neuroinflammation in Neurodegenerative Proteinopathies
The cannabinoid CB2 receptor has emerged as a promising therapeutic target for neurodegenerative diseases characterized by protein aggregation and neuroinflammation. nih.gov Found primarily on immune cells, including microglia in the central nervous system, CB2 receptors play a crucial role in modulating neuroinflammatory processes. nih.govresearchgate.net Their expression is significantly upregulated in the brain under pathological conditions, particularly in areas affected by neurodegeneration. nih.govnih.gov
Activation of CB2 receptors has been shown to exert neuroprotective effects by reducing the production of pro-inflammatory cytokines and promoting an anti-inflammatory state in microglia. nih.govresearchgate.net This modulation of microglial activity is a key mechanism through which targeting CB2 receptors may offer therapeutic benefits in various neurodegenerative proteinopathies.
In the context of Alzheimer's disease (AD), levels of CB2 receptors are significantly increased in post-mortem brains, particularly in microglia surrounding senile plaques. frontiersin.orgub.edu The expression of these receptors correlates with the deposition of β-amyloid (Aβ) plaques. frontiersin.orgub.edu
Preclinical studies using animal models of AD have demonstrated that selective CB2 receptor agonists can mitigate AD-like pathology. frontiersin.orgub.edu Activation of CB2 receptors has been shown to reduce the neuroinflammation associated with the disease. frontiersin.orgub.edu For instance, in an in vivo model of AD, treatment with the CB2 agonist JWH133 led to cognitive improvement, which was associated with decreased microglial reactivity and a reduction in the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNFα. mdpi.com Furthermore, CB2 receptor activation can facilitate the clearance of Aβ by promoting a phagocytic phenotype in microglia. frontiersin.org
The neuroprotective effects of CB2 receptor activation in AD models are further supported by findings that these agonists can increase cell viability in the presence of Aβ and reduce oxidative stress. frontiersin.org These observations suggest that targeting the CB2 receptor could be a viable therapeutic strategy for AD.
Parkinson's disease (PD) is characterized by the progressive loss of dopaminergic neurons and is associated with significant neuroinflammation. frontiersin.org CB2 receptors are upregulated in glial cells in experimental models of PD, and their activation has been shown to be neuroprotective. michaeljfox.org
Several preclinical studies have demonstrated the beneficial effects of CB2 receptor agonists in various PD models. For example, the selective CB2 agonist GW842166x was shown to protect against the loss of dopamine (B1211576) neurons induced by 6-hydroxydopamine (6-OHDA) and improve associated motor deficits in mice. mdpi.comnih.gov These neuroprotective effects were prevented by the CB2 receptor antagonist AM630, confirming the involvement of the CB2 receptor. mdpi.comnih.gov
Similarly, in MPTP-induced mouse models of PD, the administration of the non-selective cannabinoid receptor agonist WIN55,212-2 and the selective CB2 receptor agonist JWH015 has been shown to alleviate neuron death and microglial activation. frontiersin.org The protective effects of CB2 activation are largely attributed to the inhibition of microglial activation and the subsequent reduction of neuroinflammatory processes. nih.gov
| Compound | Model | Observed Effects |
| GW842166x | 6-OHDA mouse model | Protected against dopamine neuron loss, improved motor function. Effects blocked by AM630. mdpi.comnih.gov |
| JWH015 | MPTP mouse model | Reduced microglial infiltration and neuron death. frontiersin.org |
| AM1241 | MPTP mouse model | Alleviated PD-like symptoms and promoted regeneration of dopaminergic neurons. frontiersin.org |
| JWH133 | MPTP mouse model | Reduced levels of pro-inflammatory cytokines and promoted M2 polarization of microglia. frontiersin.org |
Huntington's disease (HD) is a neurodegenerative disorder for which the endocannabinoid system, particularly the CB2 receptor, has been identified as a potential therapeutic target. researchgate.net In animal models of HD, CB2 receptor expression is elevated in the brain tissue. researchgate.net
Studies have shown that compounds capable of activating CB2 receptors can protect striatal neurons from cell death in a rat model of HD induced by the mitochondrial toxin malonate. nih.govbohrium.comnih.gov The neuroprotective effect of the CB2 receptor agonist HU-308 was reversed by the selective CB2 receptor antagonist SR144528. nih.gov Furthermore, mice lacking the CB2 receptor were more sensitive to the toxic effects of malonate. nih.govbohrium.comnih.gov
Activation of CB2 receptors in this HD model was also associated with a significant reduction in the levels of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α). bohrium.comnih.gov These findings suggest that the neuroprotective mechanism of CB2 receptor activation involves the modulation of glial cells, particularly reactive microglia, to reduce the production of inflammatory molecules. nih.govbohrium.comnih.gov
| Compound | Model | Observed Effects |
| HU-308 | Malonate-induced rat model | Protected striatal neurons from death. Reduced levels of TNF-α. nih.govbohrium.comnih.gov |
| SR144528 | Malonate-induced rat model | Reversed the neuroprotective effects of HU-308. nih.govbohrium.comnih.gov |
Multiple sclerosis (MS) is a chronic inflammatory and demyelinating disease of the central nervous system. jneurosci.org Preclinical studies using animal models of MS, such as experimental autoimmune encephalomyelitis (EAE), have provided evidence for the therapeutic potential of targeting the CB2 receptor. jneurosci.orgacs.org
In a murine model of MS, treatment with synthetic cannabinoids, including the CB2 agonist JWH-015, significantly improved neurological deficits. jneurosci.org This improvement was accompanied by a reduction in microglial activation, a decrease in the number of infiltrating T cells in the spinal cord, and extensive remyelination. jneurosci.org The potential for a non-psychoactive therapy targeting CB2 receptors is particularly relevant for long-term use in chronic conditions like MS. jneurosci.org
Further studies have shown that selective CB2 receptor agonists can ameliorate the clinical symptoms of EAE. researchgate.net For example, the CB2 receptor agonist GW-405583 was found to improve clinical conditions and reduce inflammation in mice with EAE in a dose-dependent manner. nih.gov The protective effects of the CB2 agonist β-Caryophyllene in EAE mice were dependent on the CB2 receptor, as they were blocked by the CB2 antagonist AM630. nih.gov
| Compound | Model | Observed Effects |
| JWH-015 | Theiler's virus-induced mouse model | Improved neurological deficits, reduced microglial activation and T-cell infiltration, promoted remyelination. jneurosci.org |
| GW-405583 | EAE mouse model | Improved clinical conditions and reduced inflammation. nih.gov |
| β-Caryophyllene | EAE mouse model | Offered protective effects, which were blocked by the CB2 antagonist AM630. nih.gov |
Modulation of Neuropsychiatric Behaviors
The cannabinoid type 2 (CB2) receptor is increasingly recognized for its role in the central nervous system, where it influences a range of neuropsychiatric behaviors. nih.gov Pharmacological blockade of this receptor using antagonists has been a key strategy in preclinical studies to understand its function in emotional and behavioral regulation.
Anxiety-Like Behaviors
The role of the CB2 receptor in anxiety is complex, with studies on CB2 receptor antagonists revealing effects that can vary based on the duration of treatment. Acute administration of the CB2 receptor antagonist AM630 in mice has been shown to induce anxiogenic-like behaviors in preclinical tests such as the light-dark box and elevated plus maze. nih.govexplorationpub.com
Conversely, long-term or chronic blockade of the CB2 receptor has produced opposite effects. Studies have reported that chronic administration of AM630 results in anxiolytic-like (anxiety-reducing) effects in rodents. frontiersin.orgresearchgate.net This anxiolytic outcome following chronic treatment was associated with an increased expression of CB2 receptors in brain regions critical for anxiety regulation, such as the amygdala and prefrontal cortex. frontiersin.orgresearchgate.net These findings suggest that the CB2 receptor system has a significant, though multifaceted, role in the modulation of anxiety. explorationpub.com
| Compound | Administration | Animal Model | Behavioral Test | Observed Effect | Source |
|---|---|---|---|---|---|
| AM630 | Acute | Mice | Light-Dark Box (LDB), Elevated Plus Maze (EPM) | Anxiogenic-like (Increased anxiety) | nih.govexplorationpub.com |
| AM630 | Chronic | Mice | Light-Dark Box (LDB), Elevated Plus Maze (EPM) | Anxiolytic-like (Reduced anxiety) | frontiersin.orgresearchgate.net |
Depression-Like Behaviors
Research using animal models suggests that CB2 receptors are also involved in the pathophysiology of depression. nih.gov The pharmacological blockade of these receptors has been shown to influence depressive-like states. For instance, in a genetic animal model of depression (Wistar-Kyoto rats), the antidepressant-like effects of Cannabidiolic Acid-Methyl Ester (CBDA-ME) were blocked in female rats by the administration of the CB2 receptor antagonist AM630. projectcbd.orgnih.gov This indicates that the therapeutic effects of certain compounds on depression may be mediated through the CB2 receptor. projectcbd.orgnih.gov
Furthermore, studies involving chronic mild stress (CMS), a model used to induce depressive-like behaviors in rodents, have demonstrated that chronic treatment with the CB2 antagonist AM630 can reverse these behaviors. explorationpub.comrealmofcaring.org This reversal was accompanied by an upregulation of CB2 receptor gene expression in the hippocampus, a brain area heavily implicated in depression. explorationpub.com
| Compound | Administration | Animal Model | Condition/Model | Observed Effect | Source |
|---|---|---|---|---|---|
| AM630 | Acute | Female Wistar-Kyoto Rats | Genetic model of depression | Blocked the antidepressant-like effect of CBDA-ME | projectcbd.orgnih.gov |
| AM630 | Chronic | Mice | Chronic Mild Stress (CMS) | Reversed depressive-like behaviors (e.g., anhedonia) | explorationpub.comrealmofcaring.org |
Binge Eating Disorder and Reward Pathways
The endocannabinoid system, including the CB2 receptor, plays a role in motivated behaviors such as food intake, which is regulated by both homeostatic and hedonic (reward) systems. frontiersin.orgnih.gov Dysregulation in these systems can contribute to conditions like binge eating disorder (BED). nih.gov Studies have investigated the interaction between the dopaminergic reward system and the CB2 receptor in modulating binge-like eating. frontiersin.orgnih.gov
In a preclinical study, researchers evaluated the effects of co-administering a dopamine D4 (DRD4) receptor antagonist with a CB2 receptor antagonist (AM630) on binge-like intake of palatable food in mice. frontiersin.orgnih.govnih.gov The findings suggest a complex interaction, where the activation of CB2 receptors appears to modulate reward pathways to reduce binge-like behavior. frontiersin.orgnih.govnih.gov While the primary focus of this specific research was on the enhanced reduction of binge eating through CB2 agonism combined with DRD4 antagonism, the use of a CB2 antagonist helps to clarify the receptor's role in this process. nih.govresearchgate.netdntb.gov.ua
Effects on Brain Injury and Stroke Models
The expression of CB2 receptors is known to be upregulated in the brain under pathological conditions, including traumatic brain injury (TBI) and stroke. nih.govoup.com This has made the receptor a target for potential neuroprotective therapies. The use of CB2 receptor antagonists has been instrumental in elucidating the receptor's role in the brain's response to injury.
In a murine model of stroke induced by permanent middle cerebral artery occlusion (MCAO), the administration of the CB2 receptor antagonist SR144528 was associated with negative outcomes. mdpi.com Specifically, the blockade of CB2 receptors led to a decrease in the migration of neuroblasts and the formation of new neurons (neurogenesis) following the stroke. mdpi.com In contrast, CB2 receptor activation via agonists has been shown to reduce infarct volume and improve neurological outcomes, effects that are reversed by antagonists like SR144528. ahajournals.org
Similarly, in models of TBI, the neuroprotective effects of certain therapeutic agents, such as minocycline, were prevented by the administration of CB2 receptor antagonists. oup.com This suggests that the beneficial effects of these agents are, at least in part, mediated by the CB2 receptor. The CB2 antagonist, when administered alone, was also found to enhance diffuse axonal damage after TBI. oup.com
Potential Roles in Other Pathophysiological Conditions
Osteoporosis
The endocannabinoid system is involved in the regulation of bone metabolism, a continuous remodeling process balanced by bone-forming osteoblasts and bone-resorbing osteoclasts. nih.govresearchgate.net The CB2 receptor is expressed by both of these cell types. nih.gov Research indicates that CB2 receptor signaling is a potential molecular target for treating bone disorders like osteoporosis. nih.gov
Human studies have identified an association between genetic variants in the CB2 receptor gene and lower bone mineral density, a hallmark of osteoporosis. nih.gov In preclinical models, mice lacking the CB2 receptor gene exhibit age-related bone loss. nih.gov The therapeutic potential in this area has primarily been demonstrated through the use of CB2 receptor agonists, which have been shown to stimulate bone formation, inhibit bone resorption, and attenuate ovariectomy-induced bone loss in animal models. nih.govnih.gov While direct studies on the long-term effects of CB2 receptor antagonists on osteoporosis are less common, the established role of CB2 receptor activation in promoting bone health suggests that antagonism of this receptor could potentially be detrimental to bone remodeling and integrity.
Cancer Progression (e.g., Anti-proliferative Effects)
The role of the cannabinoid CB2 receptor in cancer progression is a complex and sometimes contradictory field of study. projectcbd.orgnih.gov While activation of the CB2 receptor has been shown to have anti-tumoral effects in some cancer types, other studies suggest that CB2 receptor antagonists may also suppress tumorigenesis. nih.gov The effects are often dependent on the specific type of cancer, the tumor microenvironment, and the dosage of the compound used. projectcbd.org
Research into the anti-proliferative effects of CB2 receptor antagonists has shown that these compounds can influence cancer cell growth. For instance, some studies have demonstrated that both CB2 agonists and antagonists can reduce the proliferation of breast cancer cells in a concentration-dependent manner. aacrjournals.org The CB2-selective antagonist SR144528 has been used in various studies to elucidate the role of the CB2 receptor in cancer. In some contexts, its application has been shown to reverse the pro-proliferative effects of CB2 agonists, confirming the receptor's involvement. nih.govnih.gov However, other research indicates that SR144528 itself may possess anti-proliferative properties, suggesting a complex mechanism of action that may not be solely dependent on blocking agonist activity. aacrjournals.org For example, in certain breast cancer cell lines, treatment with SR144528 has been associated with a decrease in phosphorylated ERK, a key protein in a pro-survival pathway. aacrjournals.org
The table below summarizes findings on the anti-proliferative effects observed in studies involving CB2 receptor antagonists.
| Cell Line / Model | CB2 Antagonist Studied | Observed Effect | Reference |
| Breast Cancer Cells | SR144528 | Attenuated proliferation in a concentration-dependent manner. | aacrjournals.org |
| Breast Cancer Cells | SR144528 | Reversed the anti-proliferative and anti-migratory effects of CB2 agonists. | nih.gov |
| Glioma Cells | SR144528 | Contributed to blocking the anti-proliferative effects of Δ9-THC when combined with a CB1 antagonist. | nih.gov |
| Prostate Carcinoma Cells (PC-3) | SR144528 | Did not significantly change cell proliferation when administered alone. | nih.gov |
Note: The data presented is illustrative of the effects of CB2 receptor antagonists in preclinical cancer studies.
Experimental Cerebral Malaria as an Adjuvant Therapy
Cerebral malaria is a severe and often fatal complication of infection with the Plasmodium falciparum parasite. nih.govnih.gov The pathophysiology involves significant neuroinflammation, and research has explored the endocannabinoid system as a potential therapeutic target due to its immunomodulatory functions. nih.govresearchgate.net Studies have suggested that the CB2 receptor plays a role in the progression of experimental cerebral malaria (ECM). nih.govresearchgate.net
Preclinical studies using mouse models of cerebral malaria (Plasmodium berghei ANKA infection) have shown that the absence or blockade of the CB2 receptor can be protective. nih.govnih.gov Mice with a genetic deletion of the CB2 receptor exhibited enhanced survival and reduced disruption of the blood-brain barrier. nih.govnih.gov This finding points to a potential therapeutic benefit for CB2 receptor antagonists.
The therapeutic application of the selective CB2 antagonist SR144528 has been investigated as an adjuvant therapy in ECM. In one study, daily treatment of infected mice with SR144528 resulted in increased resistance to ECM and an enhanced survival rate. nih.gov Another preclinical assessment confirmed that SR144528 could be a candidate for adjuvant therapy. In this study, 30% of the treated mice showed a partial recovery from symptoms, and there was a 20% increase in survival, although the animals eventually succumbed to hyperparasitemia and anemia. researchgate.net These results suggest that while pharmacological blockade of the CB2 receptor can modulate the course of ECM, it may not be sufficient on its own to prevent a lethal outcome. researchgate.net
The following table details the findings from preclinical studies on the use of a CB2 receptor antagonist in experimental cerebral malaria.
| Animal Model | CB2 Antagonist Studied | Key Findings | Reference |
| P. berghei ANKA infected C57BL/6 mice | SR144528 | Conferred increased resistance to ECM; Enhanced survival rate. | nih.gov |
| P. berghei ANKA infected C57BL/6 mice | SR144528 | 30% of mice showed partial recovery of symptoms; 20% increased survival. | researchgate.net |
Note: The data presented is derived from preclinical studies and illustrates the potential of CB2 receptor antagonists as an adjuvant therapy for cerebral malaria.
Research Methodologies and Advanced Techniques Applied to Cb2 Receptor Antagonist 4
In Vitro Pharmacological Assays
In vitro assays are fundamental to the preclinical evaluation of any new chemical entity. They provide critical data on receptor affinity, functional activity (antagonism, agonism, or inverse agonism), and the specific intracellular signaling pathways modulated by the compound.
Radioligand Binding Studies for Receptor Affinity
Radioligand binding assays are the gold standard for determining the affinity of a test compound for its receptor. These assays measure the ability of an unlabeled ligand, such as CB2 receptor antagonist 4, to compete with a radiolabeled ligand for binding to the receptor. The affinity is typically expressed as the inhibition constant (Kᵢ), which represents the concentration of the competing ligand that will bind to 50% of the receptors at equilibrium. A lower Kᵢ value signifies a higher binding affinity.
In studies characterizing compounds like this compound, membranes from cells engineered to express high levels of the human or rodent CB2 receptor are used. A potent, high-affinity radiolabeled cannabinoid agonist, such as [³H]-CP 55,940, is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled antagonist. By measuring the displacement of the radioligand, a competition curve is generated, from which the Kᵢ value is calculated.
To assess selectivity, similar binding assays are performed using membranes from cells expressing other related receptors, most importantly the cannabinoid type 1 (CB1) receptor. A compound is considered CB2-selective if its Kᵢ for the CB2 receptor is significantly lower than its Kᵢ for the CB1 receptor. For instance, the well-documented CB2 antagonist SR144528 demonstrates a subnanomolar affinity for the human CB2 receptor with a Kᵢ value of 0.6 nM, while showing a much lower affinity for the CB1 receptor (Kᵢ = 400 nM), indicating a selectivity of over 700-fold. nih.govresearchgate.netdruglibrary.orgwikipedia.org Similarly, the antagonist AM630 has a Kᵢ of 31.2 nM for the CB2 receptor and displays a 165-fold selectivity over the CB1 receptor. nih.govnih.govtocris.com
| Compound | Receptor | Species | Kᵢ (nM) | Selectivity (CB1 Kᵢ / CB2 Kᵢ) | Reference |
|---|---|---|---|---|---|
| SR144528 (Representative) | CB2 | Human | 0.6 | ~700-fold | nih.govdruglibrary.org |
| SR144528 (Representative) | CB1 | Human | 400 | nih.govdruglibrary.org | |
| AM630 (Representative) | CB2 | Human | 31.2 | ~165-fold | nih.govnih.gov |
| AM630 (Representative) | CB1 | Human | 5152 | caymanchem.com |
In Vivo Preclinical Animal Models
In vivo animal models are indispensable for evaluating the physiological and behavioral effects of this compound in a complex biological system. These models are crucial for understanding how the modulation of the CB2 receptor by an antagonist can influence the pathogenesis and symptoms of various diseases.
Models of inflammation are pivotal in demonstrating the role of the CB2 receptor in modulating immune responses. The carrageenan-induced paw edema model is a classic method to assess acute inflammation. In this model, the injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by swelling (edema), which can be quantified over time. The use of CB2 receptor antagonists, such as AM630 and SR144528, has been instrumental in confirming that the anti-inflammatory effects of CB2 agonists are indeed mediated through the CB2 receptor. When co-administered with a CB2 agonist, the antagonist typically reverses the agonist's ability to reduce paw edema.
Lipopolysaccharide (LPS) stimulation is another widely used model to induce a systemic inflammatory response. LPS, a component of the outer membrane of Gram-negative bacteria, triggers a strong immune reaction, leading to the release of pro-inflammatory cytokines. In such studies, CB2 receptor antagonists are used to investigate the receptor's role in cytokine modulation. For instance, the blockade of the CB2 receptor with an antagonist can prevent the reduction of pro-inflammatory cytokine levels that is typically observed after the administration of a CB2 agonist.
Table 1: Research Findings in Inflammation and Immune Dysfunction Models
| Model | Antagonist Used | Key Findings |
|---|---|---|
| Carrageenan-induced Paw Edema | AM630 | Reversed the anti-inflammatory and anti-oedematous effects of CB2 receptor agonists. |
| Carrageenan-induced Paw Edema | SR144528 | Blocked the reduction in inflammatory cell infiltration mediated by CB2 receptor activation. |
| Lipopolysaccharide (LPS) Stimulation | AM630 | Prevented the CB2 agonist-mediated decrease in pro-inflammatory cytokine production. |
The CB2 receptor is a significant target for the development of novel analgesics, particularly for chronic and neuropathic pain. A variety of animal models are employed to study different pain states, including models of neuropathic pain (e.g., created by nerve injury) and inflammatory pain. In these models, CB2 receptor antagonists are crucial tools to validate that the analgesic effects of CB2 agonists are specifically mediated by the CB2 receptor. The administration of a CB2 antagonist is expected to block or reverse the pain-relieving effects of a CB2 agonist. This has been demonstrated in numerous studies where antagonists have successfully attenuated the anti-allodynic (reduction of pain from a non-painful stimulus) and anti-hyperalgesic (reduction of increased sensitivity to pain) effects of CB2 agonists.
Table 2: Research Findings in Pain Models
| Pain Model | Antagonist Used | Key Findings |
|---|---|---|
| Neuropathic Pain (Nerve Injury) | AM630 | Reversed the anti-allodynic effects of selective CB2 receptor agonists. |
| Inflammatory Pain | SR144528 | Blocked the analgesic effects of CB2 agonists on thermal hyperalgesia. |
| Chemotherapy-induced Neuropathic Pain | AM630 | Attenuated the pain-relieving effects of CB2 receptor agonists. |
Neuroinflammation is a common pathological feature of many neurodegenerative diseases, and the CB2 receptor is upregulated in the brain under such conditions, particularly in activated microglia. acs.orgplos.org This makes it an attractive therapeutic target. Animal models that mimic the pathology of diseases like Alzheimer's, Parkinson's, and Huntington's are used to explore the neuroprotective potential of CB2 receptor modulation. In these models, CB2 receptor antagonists are used to confirm that the beneficial effects of CB2 agonists, such as reduced neuroinflammation and improved neuronal survival, are a direct result of CB2 receptor activation. nih.govnih.gov For example, in a mouse model of Alzheimer's disease, an antagonist could be used to block the agonist-induced reduction of microglial activation around amyloid plaques. plos.org
Table 3: Research Findings in Neurodegenerative and Neuroinflammatory Disease Models
| Disease Model | Antagonist Used | Key Findings |
|---|---|---|
| Alzheimer's Disease (Amyloid-beta model) | AM630 | Blocked the CB2 agonist-mediated reduction in neuroinflammation and microglial activation. plos.org |
| Parkinson's Disease (MPTP model) | SR144528 | Reversed the neuroprotective effects of CB2 agonists on dopaminergic neurons. |
| Huntington's Disease (3-NP model) | AM630 | Attenuated the beneficial effects of CB2 receptor activation on motor function and striatal neuron survival. |
The endocannabinoid system is implicated in the regulation of mood and emotional behavior, and the CB2 receptor is emerging as a potential target for neuropsychiatric disorders. nih.gov Animal models of anxiety (e.g., elevated plus-maze, light-dark box) and depression (e.g., forced swim test, tail suspension test) are used to assess the effects of CB2 receptor ligands. CB2 receptor antagonists play a critical role in these studies by helping to elucidate the receptor's involvement in anxiolytic (anxiety-reducing) and antidepressant-like effects. The co-administration of an antagonist with an agonist can block the behavioral effects of the agonist, providing evidence for the specific role of the CB2 receptor. nih.gov In models of binge eating, antagonists like AM630 have been used in conjunction with agonists to investigate the CB2 receptor's role in reward pathways and food intake modulation. thermofisher.com
Table 4: Research Findings in Neuropsychiatric and Behavioral Models
| Model | Antagonist Used | Key Findings |
|---|---|---|
| Anxiety (Elevated Plus-Maze) | SR144528 | Blocked the anxiolytic-like effects of CB2 receptor agonists. nih.gov |
| Depression (Forced Swim Test) | AM630 | Reversed the antidepressant-like effects observed with CB2 receptor activation. |
| Binge Eating | AM630 | Used to probe the involvement of CB2 receptors in the modulation of palatable food intake. thermofisher.com |
Cerebral malaria is a severe complication of Plasmodium falciparum infection characterized by significant neuroinflammation. eurofinsdiscovery.com Studies using murine models of experimental cerebral malaria (ECM) have investigated the role of the CB2 receptor in the disease's pathophysiology. Interestingly, in this specific context, the activation of the CB2 receptor appears to be detrimental. Research has shown that the therapeutic application of a specific CB2 antagonist, SR144528, conferred increased resistance to ECM in wild-type mice, leading to enhanced survival and diminished disruption of the blood-brain barrier. eurofinsdiscovery.comnih.gov This suggests that blocking the CB2 receptor could be a potential therapeutic strategy for cerebral malaria. eurofinsdiscovery.comnih.gov
Table 5: Research Findings in Cerebral Malaria Models
| Model | Antagonist Used | Key Findings |
|---|---|---|
| Experimental Cerebral Malaria (ECM) in mice | SR144528 | Increased survival rates and reduced blood-brain barrier disruption. eurofinsdiscovery.comnih.gov |
| Plasmodium berghei ANKA infection | SR144528 | Modulated the host immune response, leading to a less severe disease course. nih.gov |
Molecular and Cellular Biology Techniques
To complement in vivo studies, a suite of molecular and cellular biology techniques is employed to dissect the mechanisms of action of this compound at the molecular level. These in vitro methods provide detailed information about the antagonist's binding properties, its effect on receptor signaling, and the structural basis of its interaction with the CB2 receptor.
Radioligand Binding Assays: These assays are fundamental for determining the affinity (Ki value) of an antagonist for the CB2 receptor. nih.gov They involve competing the unlabeled antagonist against a radiolabeled ligand known to bind to the receptor in preparations of cells or tissues expressing the CB2 receptor. nih.gov
cAMP Functional Assays: The CB2 receptor is a Gi/o-coupled receptor, and its activation typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. nih.govresearchgate.net Functional assays measuring cAMP accumulation are used to classify a ligand as an antagonist. researchgate.net In these assays, an antagonist will block the ability of a CB2 agonist to inhibit forskolin-stimulated cAMP production. nih.govresearchgate.net
Immunohistochemistry and Western Blotting: Immunohistochemistry is used to visualize the anatomical distribution of CB2 receptors in tissue sections, providing context for the antagonist's site of action. plos.orgfrontiersin.org Western blotting is a technique used to detect and quantify the amount of CB2 receptor protein in a given sample, which can be useful for studying changes in receptor expression in response to disease or drug treatment. nih.govresearchgate.net
Site-Directed Mutagenesis: This technique involves altering specific amino acids in the CB2 receptor protein. acs.org By creating mutant receptors and then testing the binding and functional activity of an antagonist, researchers can identify the key residues that are critical for the antagonist's interaction with the receptor. acs.orgnih.gov
FRET and BRET Assays: Förster Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) are powerful techniques used to study molecular interactions in real-time in living cells. nih.govnih.gov These assays can be adapted to monitor ligand binding kinetics, receptor dimerization, and the recruitment of intracellular signaling proteins (like β-arrestin) to the CB2 receptor in the presence of an antagonist. nih.govchemrxiv.org
Calcium Mobilization Assays: Although the primary signaling pathway for CB2 is through cAMP, it can also couple to other pathways, including those that lead to changes in intracellular calcium concentrations. Calcium mobilization assays can be used to assess the functional consequences of CB2 receptor antagonism on these alternative signaling cascades. acs.org
Molecular Docking and Computational Modeling: With the availability of the crystal structure of the CB2 receptor, computational techniques like molecular docking are used to predict how an antagonist binds to the receptor at an atomic level. researchgate.net These models can help in understanding the structure-activity relationship and in the rational design of new, more potent, and selective antagonists. researchgate.net
Gene and Protein Expression Analysis (e.g., Western Blotting)
Analyzing the expression of the CB2 receptor at the gene and protein level is fundamental to understanding the potential sites of action for antagonists. Western blotting is a key technique used to detect and quantify CB2 receptor protein in various tissues and cell lines.
Studies have consistently used Western blot assays to identify CB2 receptors, although the reported molecular weight of the receptor varies. This variation can be attributed to different receptor isoforms, post-translational modifications, or the specificity of the antibodies used. For instance, Western blot analyses have detected CB2 receptor-like bands at approximately 40 kDa in the mouse brain and spleen. nih.gov Other studies have identified bands at 37, 44, and 59 kDa in rat spleen and a 44 kDa band in spinal tissue; membrane enrichment techniques enhanced the detection of the 37 kDa band, suggesting it represents the membrane-bound receptor. nih.gov Furthermore, analyses of rat striatum have shown an apparent molecular weight of 42 kDa, while studies on SK-mel-1 cell extracts revealed a band at an expected size of 60 kDa. thermofisher.comresearchgate.net These findings are crucial for confirming the presence of the target protein in specific biological samples before assessing the effects of antagonists.
| Tissue/Cell Line | Reported Molecular Weight (kDa) | Species | Reference |
|---|---|---|---|
| Brain and Spleen | ~40 | Mouse | nih.gov |
| Spleen | 37, 44, 59 | Rat | nih.gov |
| Spinal Tissue | 44 (homogenate), 37 (membrane-enriched) | Rat | nih.gov |
| Striatum | 42 | Rat | thermofisher.com |
| SK-mel-1 Cells | 60 | Human | researchgate.net |
Immunofluorescence and Histopathological Assessments
Immunofluorescence and immunohistochemistry are powerful techniques used to visualize the specific location of CB2 receptors within tissues and cells. These histopathological assessments provide critical spatial context, revealing the distribution of the receptor in both healthy and diseased states, which helps to identify the precise targets for antagonists like this compound.
For example, immunofluorescence and confocal microscopy have been employed to demonstrate that CB2 receptors are primarily localized intracellularly within HepG2 cells. researchgate.net Such studies are vital for understanding how antagonists might interact with intracellular receptor populations. Immunohistochemistry has confirmed the expression of CB2 receptors throughout the enteric nervous system in animal models, indicating a role in gastrointestinal function. frontiersin.org In studies of neurodegenerative diseases, immunofluorescence has been used to show an increase in CB2 receptor expression in hippocampal neurons in response to the accumulation of TAU protein. researchgate.net These methods are indispensable for mapping the expression of the CB2 receptor and predicting the physiological impact of its antagonism.
Genetic Knockout/Ablation Studies
The use of genetic knockout (KO) models, particularly mice lacking the CB2 receptor gene (Cnr2), is considered the gold standard for validating the receptor's function and confirming the specificity of its ligands. nih.gov These studies involve genetically deleting the CB2 receptor and then comparing the phenotype of the KO animals to their wild-type counterparts, both at baseline and in response to pharmacological agents.
By using CB2-KO mice, researchers can definitively attribute a biological effect to the CB2 receptor. For instance, the inhibitory effects of the selective CB2 agonist JWH133 on dopamine (B1211576) neurons were shown to be completely absent in CB2-KO mice, confirming that its action is mediated exclusively through the CB2 receptor. nih.gov Similarly, studies on intestinal inflammation have utilized CB1, CB2, and double-knockout mouse strains to dissect the roles of each receptor. frontiersin.org In such models, the protective effects of CB2 activation were abolished not only by pharmacological antagonists like AM630 but also by the genetic deletion of the receptor itself, providing conclusive evidence of its role. frontiersin.org These genetic ablation studies are crucial for validating the on-target effects of new antagonists and understanding the full physiological consequences of blocking the CB2 receptor.
| Study Area | Key Finding in CB2 Knockout (KO) Mice | Reference |
|---|---|---|
| Cognitive Function | Impaired hippocampus-dependent, long-term contextual fear memory. | nih.gov |
| Energy Metabolism | Increased food intake and development of obesity with age. | nih.gov |
| Neuropharmacology | Absence of response to the CB2-selective agonist JWH133. | nih.gov |
| Inflammation | Exacerbated inflammatory phenotype in various disease models. | nih.gov |
| Neurodegeneration | Protection from neurodegeneration induced by hTAU P301L overexpression. | researchgate.net |
Computational and In Silico Approaches
Computational methods are integral to modern drug discovery and play a significant role in the design and optimization of CB2 receptor antagonists. These in silico techniques provide insights into ligand-receptor interactions, help predict the activity of novel compounds, and guide synthetic chemistry efforts.
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are used to predict the binding pose and affinity of a ligand within the three-dimensional structure of its target receptor. mdpi.com With the availability of crystal structures for the human CB2 receptor (e.g., PDB ID: 5ZTY), researchers can perform structure-based virtual screening to identify novel antagonists. nih.govacs.org
These simulations model the interactions between a ligand, such as an antagonist, and the amino acid residues of the receptor's binding pocket. For example, a multi-step virtual screening approach that combined deep learning, pharmacophore modeling, and molecular docking was successfully used to identify new CB2 antagonists from a large chemical database. nih.gov Other studies have used docking and molecular dynamics (MD) simulations to characterize the binding of known cannabinoids and their analogs, providing a detailed understanding of their interaction at an atomic level. nih.gov These computational approaches can also be used to identify and validate potential allosteric binding sites on the receptor, which are distinct from the primary (orthosteric) site and offer new opportunities for therapeutic intervention. tandfonline.com
Ligand-Based Homology Modeling
Before the experimental determination of the CB2 receptor's crystal structure, homology modeling was a critical tool for generating a theoretical 3D model. This technique involves using the known crystal structure of a related protein (a template) to predict the structure of the target protein.
For the CB2 receptor, which is a G-protein coupled receptor (GPCR), other GPCRs like the A2A adenosine (B11128) receptor (which shares 44% sequence similarity) and bovine rhodopsin have been used as templates. nih.govresearchgate.netnih.gov These homology models, while predictive, provided the first structural frameworks for performing docking studies with CB2 ligands. Researchers constructed and validated these models to ensure they were consistent with known experimental data, allowing for the rational design and interpretation of structure-activity relationships for new series of antagonists. tandfonline.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that develops mathematical relationships between the chemical structure of a series of compounds and their biological activity. nih.gov These models are used to predict the potency of new, untested compounds and to understand the structural features that are critical for antagonist activity.
For CB2 antagonists, 3D-QSAR studies have been performed on various chemical classes, such as arylpyrazoles and triaryl bis-sulfones. nih.govnih.gov By analyzing a set of molecules with known binding affinities, these models generate contour maps that highlight regions where steric bulk or specific electrostatic properties (positive or negative charges) are favorable or unfavorable for activity. nih.gov This information provides valuable guidance for medicinal chemists to design next-generation antagonists with improved potency and selectivity for the CB2 receptor. nih.gov
| QSAR Model Type | Chemical Class of Ligands Studied | Objective | Reference |
|---|---|---|---|
| Combined Molecular Morphological and Pharmacophoric | Triaryl bis-sulfones | Virtual screening and prediction of biological properties of novel CB2 ligands. | nih.gov |
| 3D-QSAR / CoMFA | Arylpyrazoles | Differentiate structural requirements for binding at CB1 vs. CB2 receptors. | nih.gov |
| 3D-QSAR | N-Aryl-oxadiazolyl-propionamides | Refine 3D models of the CB2 receptor binding site. | researchgate.net |
Machine Learning and Deep Learning for Activity Prediction
The prediction of the biological activity of compounds targeting the CB2 receptor has been significantly advanced through the application of machine learning and deep learning techniques. These computational approaches have enabled the development of predictive models that can efficiently screen large chemical libraries, identify novel antagonist candidates, and provide insights into the structural features that govern their activity.
Quantitative Structure-Activity Relationship (QSAR) models, a foundational machine learning approach in cheminformatics, have been successfully applied to CB2 receptor antagonists. These models establish a mathematical correlation between the chemical structure of a compound and its biological activity. For instance, 3D-QSAR studies on arylpyrazole antagonists have been conducted to understand the three-dimensional structural requirements for their activity at the CB2 receptor. nih.govresearchgate.net By analyzing a series of these compounds, researchers can create models that predict the binding affinities of new, untested molecules, thereby guiding the design of more potent and selective antagonists. nih.govresearchgate.net One study focused on a series of N-Aryloxadiazolyl-propionamides, which are selective for the CB2 receptor, to develop a 3D-QSAR model. researchgate.nettandfonline.com
More recently, deep learning methodologies have emerged as powerful tools for predicting the activity of CB2 receptor antagonists. These more complex models can learn intricate patterns from large datasets of chemical structures and their associated biological activities. A multi-step virtual screening strategy that integrates deep learning—including deep neural networks (DNNs) and convolutional neural networks (CNNs)—with pharmacophore modeling and molecular docking has been used to identify novel CB2 antagonists from a large chemical database. nih.gov In one such study, several hit compounds were identified with significant binding affinities and antagonistic activities. nih.govresearchgate.net
A notable advancement in this area is the development of the CB2former, a framework that combines a Graph Convolutional Network (GCN) with a Transformer architecture. arxiv.orgarxiv.org This model has demonstrated superior performance in predicting CB2 receptor ligand activity compared to traditional machine learning models and other deep learning methods. arxiv.orgarxiv.org The CB2former not only provides accurate predictions but also offers insights into the molecular features that are critical for receptor activity through its self-attention mechanism. arxiv.org
The application of these advanced computational models is instrumental in modern drug discovery, enabling a more rapid and cost-effective approach to identifying and optimizing new CB2 receptor antagonists. The predictive power of these models helps to prioritize synthetic efforts and streamline the lead optimization process.
Research Findings and Model Performance
Several studies have benchmarked the performance of various machine learning and deep learning models for the prediction of CB2 receptor ligand activity. The following table summarizes the performance metrics of different models as reported in the literature.
| Model | R² | RMSE | AUC | Reference |
| CB2former | 0.685 | 0.675 | 0.940 | arxiv.orgarxiv.org |
| Random Forest | - | - | - | arxiv.org |
| Support Vector Machine | - | - | - | arxiv.org |
| K-Nearest Neighbors | - | - | - | arxiv.org |
| Gradient Boosting Machine | - | - | - | arxiv.org |
| Extreme Gradient Boosting | - | - | - | arxiv.org |
| Multilayer Perceptron | - | - | - | arxiv.org |
| Convolutional Neural Network | - | - | - | arxiv.org |
| Recurrent Neural Network | - | - | - | arxiv.org |
In a study utilizing a "deep learning–pharmacophore–molecular docking" virtual screening approach, several compounds were identified from the ChemDiv database. nih.govarxiv.org The screening process led to the experimental testing of 15 hit compounds, out of which 7 showed binding affinities to the CB2 receptor with pKi values ranging from 5.15 to 6.66. nih.gov Five of these compounds demonstrated antagonistic activity with pIC50 values between 5.25 and 6.93. nih.gov Notably, a compound with a 4H-pyrido[1,2-a]pyrimidin-4-one scaffold exhibited the highest binding affinity and antagonistic activity. nih.govarxiv.org
The following table details the findings for the active compounds identified through this multi-step virtual screening process.
| Compound ID | Scaffold | pKi | pIC50 | Reference |
| Compound 8 | 4H-pyrido[1,2-a]pyrimidin-4-one | 6.66 | 6.93 | nih.govarxiv.org |
| Other Hits (4) | Varied | 5.15 - 6.66 | 5.25 - 6.93 | nih.gov |
These findings underscore the effectiveness of integrating deep learning with other computational methods to successfully identify novel and potent CB2 receptor antagonists.
Future Research Directions and Translational Outlook for Cb2 Receptor Antagonist 4
Development of Highly Selective and Potent CB2 Receptor Antagonists
The advancement of therapeutics targeting the cannabinoid type 2 (CB2) receptor hinges on the development of antagonists that are both highly selective and potent. While compounds like "CB2 receptor antagonist 4" are valuable research tools, the ongoing goal is to discover agents with optimized pharmacological profiles for potential clinical use. High selectivity for the CB2 receptor over the cannabinoid type 1 (CB1) receptor is crucial to circumvent the undesirable psychoactive effects associated with CB1 receptor modulation. frontiersin.org Concurrently, high potency ensures that the desired therapeutic effect can be achieved at lower concentrations, minimizing the risk of off-target activities.
A primary challenge in developing selective CB2 antagonists is the structural similarity in the orthosteric binding pockets of the CB1 and CB2 receptors. frontiersin.org To overcome this, medicinal chemists employ structure-activity relationship (SAR) studies, which involve systematically modifying the chemical structure of a ligand to improve its binding affinity and selectivity. nih.gov Computational approaches, such as molecular modeling and virtual screening, are also instrumental in designing novel CB2 receptor antagonists with enhanced selectivity. rsc.org These methods allow for the in-silico prediction of ligand-receptor interactions, guiding the synthesis of more promising candidates.
Future efforts will likely focus on a multi-pronged approach that combines these strategies. The discovery of new chemical scaffolds, potentially through high-throughput screening or fragment-based drug design, will also be critical in identifying novel CB2 receptor antagonists with improved selectivity and potency.
Table 1: Strategies for Developing Selective and Potent CB2 Antagonists
Exploration of Allosteric Modulation Strategies for CB2 Receptors
Allosteric modulation has emerged as a sophisticated and promising strategy for targeting the CB2 receptor. nih.gov Unlike orthosteric ligands that bind to the primary active site, allosteric modulators bind to a distinct site on the receptor, offering a more nuanced approach to altering receptor function. researchgate.net This can lead to a number of advantages, including higher receptor subtype selectivity, as allosteric sites are often less conserved than orthosteric sites. researchgate.net
Negative allosteric modulators (NAMs) are of particular interest as they can decrease the affinity and/or efficacy of endogenous or exogenous agonists without directly competing with them. acs.org This can provide a "ceiling" effect, potentially leading to a better safety profile. nih.gov The identification of allosteric binding sites on the CB2 receptor has paved the way for the structure-guided design of novel allosteric modulators. acs.org
Future research will focus on the discovery and characterization of new CB2 receptor allosteric modulators, both negative and positive. A deeper understanding of how these molecules interact with the receptor and influence its signaling will be crucial for harnessing their full therapeutic potential.
Table 2: Comparison of Orthosteric vs. Allosteric Ligands
Investigation of Ligand-Biased Signaling Profiles
The concept of ligand-biased signaling, or functional selectivity, has revolutionized G protein-coupled receptor (GPCR) pharmacology. nih.govnih.gov It is now understood that a single ligand can stabilize different receptor conformations, leading to the preferential activation of certain downstream signaling pathways over others. nih.gov For the CB2 receptor, this means that a ligand could, for instance, block G protein-dependent pathways while having little effect on, or even promoting, β-arrestin-mediated signaling. biorxiv.org
Investigating the biased signaling profiles of "this compound" and other CB2 ligands is a critical area for future research. A biased antagonist that selectively blocks a signaling pathway implicated in a disease, while sparing pathways that mediate beneficial effects, could offer a more targeted and effective therapeutic with a reduced side-effect profile. This requires a comprehensive assessment of ligand activity across multiple signaling readouts, such as G protein activation, cAMP production, and β-arrestin recruitment. otago.ac.nz
A deeper understanding of the structural basis for biased signaling at the CB2 receptor will be essential for the rational design of ligands with specific signaling profiles tailored for different therapeutic indications.
Elucidation of Precise Molecular Mechanisms and Downstream Effectors
A thorough understanding of the molecular mechanisms and downstream effectors modulated by "this compound" is fundamental to its development and application. While it is known that CB2 receptor activation can influence various signaling cascades, the precise downstream pathways affected by its antagonism in different cellular contexts are still being elucidated. mdpi.com
Future research should focus on mapping the intricate signaling networks that are altered by CB2 receptor blockade. This involves identifying the specific G proteins, kinases, phosphatases, and transcription factors that are modulated. molvis.org Advanced techniques such as proteomics and transcriptomics can provide a global view of the cellular responses to CB2 receptor antagonism. For example, studies have shown that CB2 receptor modulation can affect the activity of small GTPases like Rac1 and downstream effectors such as cofilin, which are involved in cytoskeletal dynamics. molvis.org
By delineating these molecular pathways, researchers can gain a clearer picture of how CB2 receptor antagonists exert their effects and identify potential biomarkers to monitor their activity in preclinical and clinical settings.
Combination Therapies with this compound
Exploring the use of "this compound" in combination with other therapeutic agents represents a promising strategy to enhance therapeutic efficacy and potentially reduce side effects. nih.gov This approach is particularly relevant in complex diseases where multiple pathological pathways are involved.
In oncology, for instance, combining a CB2 receptor antagonist with conventional chemotherapy or immunotherapy could offer synergistic benefits. nih.govmdpi.com The CB2 receptor is expressed on various immune cells, and its modulation could impact the tumor microenvironment. mdpi.com In the context of inflammatory and metabolic diseases, combining a CB2 receptor antagonist with other classes of drugs could lead to improved outcomes. researchgate.net For example, dual-targeting approaches that modulate both CB1 and CB2 receptors are being explored for conditions like diabetic nephropathy. researchgate.net
Preclinical studies are essential to identify rational drug combinations and to evaluate their efficacy and safety. These studies can provide the necessary evidence to support the translation of combination therapies into the clinic.
Table 3: Potential Combination Therapy Approaches
Addressing Translational Challenges from Preclinical Models
The translation of promising preclinical findings for CB2 receptor antagonists into successful clinical therapies is fraught with challenges. nih.gov A significant hurdle is the species-specific differences in the pharmacology of the CB2 receptor. nih.gov The amino acid sequence of the CB2 receptor can vary between preclinical animal models (like rodents) and humans, which can lead to differences in ligand binding and functional activity. nih.govresearchgate.net
Another challenge lies in the predictive validity of the preclinical disease models used. universiteitleiden.nl It is crucial that these models accurately mimic the pathophysiology of the human disease to provide a reliable assessment of a drug's potential efficacy. The lack of robust biomarkers to measure target engagement and biological response in humans also complicates clinical development.
To improve the translational success rate, future research should prioritize the validation of CB2 receptor antagonists in human-based in vitro systems. The development and use of humanized animal models, which express the human CB2 receptor, could also provide more clinically relevant data. researchgate.net Furthermore, a focus on identifying and validating translational biomarkers will be essential for guiding clinical trial design and interpreting results.
Q & A
Q. What are the primary pharmacological characteristics of CB2 receptor antagonist 4?
this compound (V78093) is a selective inverse agonist for the CB2 receptor with a dissociation constant (Kd) of 39 nM, indicating high binding affinity . Its selectivity for CB2 over CB1 receptors is critical for minimizing psychoactive effects, as CB1 activation is linked to central nervous system responses. Functional assays using [35S]GTPγS binding or radioligand displacement (e.g., [3H]CP55940) are standard methods to confirm its inverse agonist activity and receptor specificity .
Q. How is this compound validated in competitive binding assays?
Validation involves saturation and displacement experiments using radiolabeled ligands (e.g., [3H]CP55940) in CB2-expressing cell membranes (e.g., CHO-hCB2). The antagonist’s Ki (inhibition constant) is calculated via Cheng-Prusoff equation, with lower Ki values indicating stronger receptor affinity. For example, THCV, a related CB2 antagonist, showed Ki values of 62.8–75.4 nM in similar assays .
Q. What experimental models are suitable for initial functional characterization of CB2 antagonist 4?
In vitro models include:
- CHO-hCB2 cells : For assessing [35S]GTPγS binding to quantify inverse agonism.
- Mouse brain or spleen membranes : To evaluate receptor density (Bmax) and ligand affinity (Kd) via saturation binding . Ex vivo models like electrically stimulated mouse vas deferens can test functional antagonism by measuring inhibition of agonist-induced contractions .
Advanced Research Questions
Q. How can structural biology approaches guide the optimization of this compound?
The crystal structure of CB2 bound to AM10257 (PDB: 6KPF) reveals key ligand-receptor interactions, such as hydrophobic packing with transmembrane helices (TM3, TM5) and hydrogen bonding with residues like Ser3.35. Homology modeling and molecular dynamics (MD) simulations can predict binding poses of antagonist 4, enabling rational modifications to enhance affinity or selectivity .
Q. What strategies resolve discrepancies in antagonist potency across different assays (e.g., [35S]GTPγS vs. tissue contraction)?
Contradictory KB values (e.g., THCV’s KB = 10.1 nM in CHO-hCB2 vs. 96.7 nM in vas deferens) may arise from tissue-specific receptor coupling or allosteric modulation. To address this:
Q. How does mutagenesis clarify the binding mechanism of CB2 antagonist 4?
Site-directed mutagenesis of CB2 residues (e.g., W5.43, critical for ligand recognition) can identify binding determinants. For example, replacing Trp5.43 with alanine reduces antagonist affinity, confirming its role in stabilizing the ligand-receptor complex . Pairing mutagenesis with computational docking (e.g., FlexX-Pharm) validates predicted interaction hotspots .
Q. What virtual screening methods are effective for discovering novel CB2 antagonists?
GPCR structure-based virtual screening employs:
- Homology models : Built using templates like CB1 (PDB: 5TGZ) or CB2 (PDB: 6KPF).
- Consensus scoring : Combines docking scores (e.g., FlexX, Glide) to prioritize hits.
- Pharmacophore filters : Focus on hydrophobic/aromatic features critical for CB2 binding . This approach identified ZINC72105556 (Ki = 8.5 nM), a selective CB2 agonist, demonstrating its utility for antagonist discovery .
Q. How do tissue-specific effects influence the interpretation of CB2 antagonist 4’s efficacy?
Antagonist potency varies with receptor density and coupling efficiency. For instance:
- Immune cells : High CB2 expression enhances antagonist effects on inflammation.
- Neuronal tissues : Low CB2 levels may necessitate higher doses for efficacy. Tissue-selective effects are quantified via Emax and EC50 in dose-response curves .
Data Analysis & Contradiction Resolution
Q. How should researchers interpret conflicting KB values from GTPγS vs. tissue-based assays?
Discrepancies (e.g., THCV’s KB = 10.1 nM in GTPγS vs. 96.7 nM in vas deferens) may reflect assay-specific conditions:
Q. What statistical methods ensure robust analysis of antagonist potency?
- Nonlinear regression : Fit log concentration-response curves to calculate EC50/KB.
- ANOVA with post-hoc tests : Compare means across multiple groups (e.g., antagonist vs. vehicle).
- Schild plot linearity : Confirm competitive antagonism (slope ≈1) .
Methodological Guidelines
Recommended protocols for [35S]GTPγS binding assays with CB2 antagonist 4:
- Membrane preparation : Isolate CB2-expressing CHO cells or mouse spleen tissue.
- Incubation : 1–2 hours with 0.1–0.5 nM [35S]GTPγS, 10 µM GDP, and varying antagonist concentrations.
- Data normalization : Express results as % inhibition relative to basal (no agonist) and maximal (CP55940-stimulated) activity .
Best practices for functional studies in isolated tissues (e.g., vas deferens):
- Electrical stimulation parameters : 0.1 Hz frequency, 0.5 ms pulse width.
- Antagonist pre-incubation : 30 minutes to ensure receptor equilibration.
- Control for off-target effects : Co-apply CB1 antagonist (e.g., AM251) to isolate CB2-mediated responses .
Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
